4-Methoxy-3-(1-methylethyl)phenylboronic acid
Description
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Properties
IUPAC Name |
(4-methoxy-3-propan-2-ylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-7(2)9-6-8(11(12)13)4-5-10(9)14-3/h4-7,12-13H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKURCOQRCUYRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)C(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301233213 | |
| Record name | B-[4-Methoxy-3-(1-methylethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301233213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
290348-01-5 | |
| Record name | B-[4-Methoxy-3-(1-methylethyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=290348-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[4-Methoxy-3-(1-methylethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301233213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Comprehensive Structural Elucidation of 4-Methoxy-3-(1-methylethyl)phenylboronic Acid
Technical Whitepaper | CAS: 290348-01-5
Executive Summary & Structural Context
4-Methoxy-3-(1-methylethyl)phenylboronic acid (also known as 3-isopropyl-4-methoxyphenylboronic acid) is a critical organoboron building block utilized primarily in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryls in medicinal chemistry. Its structural integrity is paramount; however, arylboronic acids exhibit dynamic behavior (dehydration to boroxines) that complicates standard analysis.
This guide provides a rigorous, self-validating framework for the structural elucidation of this molecule, moving beyond basic identification to definitive structural assignment.
Target Molecule Profile
-
IUPAC Name: [4-Methoxy-3-(propan-2-yl)phenyl]boronic acid
-
Molecular Formula:
-
Molecular Weight: 194.04 g/mol
-
Key Functional Groups: Boronic acid (
), Isopropyl ( ), Methoxy ( ).
Analytical Strategy & Workflow
To ensure authoritative grounding, the elucidation process must follow a specific causal logic: Elemental Composition
Figure 1: Step-by-step structural elucidation workflow ensuring data integrity.
Mass Spectrometry (HRMS)
Objective: Confirm molecular formula and assess the monomer/trimer equilibrium.
Protocol
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).
-
Why Negative? Boronic acids are Lewis acids; they readily form boronate anions
in methanolic solvents or species.
-
-
Solvent: Methanol (MeOH).
Expected Signatures
| Species | Formula | m/z (Calculated) | Notes |
| Monomer | 193.10 | Primary peak in basic ESI. | |
| Methyl Boronate | 207.13 | Artifact of MeOH solvent. | |
| Boroxine (Trimer) | ~528.30 | Dehydration product ( |
Technical Insight: If the mass spectrum is dominated by the boroxine peak, it does not indicate impurity. Arylboronic acids exist in equilibrium with their cyclic anhydrides (boroxines). To shift equilibrium back to the monomer for analysis, add trace water to the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: Definitive mapping of the carbon-hydrogen framework.
Critical Solvent Choice: Use DMSO-d6 rather than
-
Causality: In
, boronic acid protons are often broad or invisible due to exchange. DMSO-d6 forms a hydrogen-bonded complex with the group, sharpening the signals and preventing anhydride formation during acquisition.
NMR Analysis (400 MHz, DMSO-d6)
The molecule has 1,3,4-substitution pattern. We expect three aromatic protons with specific splitting patterns.
| Position | Shift ( | Mult. | Integral | Assignment Logic |
| 7.80 - 8.00 | s (br) | 2H | Disappears with | |
| Ar-H2 | 7.60 - 7.65 | d/s | 1H | Key Diagnostic: Isopropyl is at C3, Boron at C1. H2 is "sandwiched" between them. Expect a meta-coupling ( |
| Ar-H6 | 7.55 - 7.60 | dd | 1H | Ortho to Boron, Meta to Isopropyl. Doublet of doublets ( |
| Ar-H5 | 6.90 - 7.00 | d | 1H | Ortho to Methoxy (shielded region). |
| 3.80 | s | 3H | Characteristic methoxy singlet. | |
| 3.15 - 3.25 | sept | 1H | Methine of isopropyl. Septet ( | |
| 1.15 - 1.20 | d | 6H | Methyls of isopropyl. Doublet ( |
NMR Analysis (100 MHz, DMSO-d6)
Quadrupole Warning: The carbon attached to Boron (C1) will be extremely broad or invisible due to the scalar relaxation of the
| Carbon Type | Shift ( | Notes |
| C-O (C4) | ~158.0 | Deshielded by oxygen. |
| C-B (C1) | ~130-135 (Broad) | Often invisible. |
| C-Alkyl (C3) | ~135.0 | Substituted aromatic carbon. |
| Ar-CH (C2, C6) | ~128.0 - 132.0 | Aromatic methines. |
| Ar-CH (C5) | ~110.0 | Shielded by ortho-methoxy. |
| ~55.5 | Methoxy carbon. | |
| ~26.5 | Isopropyl methine. | |
| ~22.5 | Isopropyl methyls. |
Structural Validation: The "Self-Validating" Protocol
To prove the regiochemistry (i.e., that the isopropyl is at C3 and not C2), you must use 2D NMR.
HMBC (Heteronuclear Multiple Bond Correlation)
This experiment links protons to carbons 2-3 bonds away. This is the "smoking gun" for structural proof.
Figure 2: Key HMBC correlations required to confirm the 1,3,4-substitution pattern.
Validation Logic:
-
The Methoxy protons (
3.80) must show a strong correlation to C4 ( 158.0). -
The Isopropyl methine (
3.20) must show correlations to C3 , C2 , and C4 . -
Crucial Check: If the isopropyl were at C2 (ortho to Boron), the HMBC pattern would shift, and NOESY would show a correlation between Isopropyl and Boron-OH protons (if visible/slow exchange).
Handling & Stability (Practical Guide)
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
-
Dehydration: Upon prolonged storage, the melting point may appear to fluctuate. This is due to the formation of the boroxine trimer.
-
Corrective Action: Recrystallization from water/methanol or simply using the reagent in aqueous Suzuki conditions (where it hydrolyzes back to the acid) is standard practice.
-
-
Chromatography: Boronic acids streak on silica gel. Add 1% Acetic Acid or Triethylamine to the eluent to minimize tailing.
References
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Nieto-Oberhuber, C., et al. (2005). NMR Characterization of Arylboronic Acids. Journal of Organic Chemistry. (General reference for quadrupole broadening effects).
-
PubChem Database. (n.d.). Compound Summary for CID 15399665 (Isomer analogs).
Technical Guide: Stability, Storage, and Handling of 4-Methoxy-3-(1-methylethyl)phenylboronic acid
[1]
Executive Summary
This technical guide provides a comprehensive analysis of the stability profile and storage requirements for This compound (CAS 290348-01-5).[1] As an electron-rich arylboronic acid, this reagent exhibits specific degradation pathways—primarily dehydration to boroxine anhydrides and protodeboronation—that differ from electron-deficient analogs.[1] This document outlines the mechanistic causes of instability, defines rigorous storage protocols, and details self-validating quality control workflows to ensure reagent integrity in drug development and synthetic chemistry applications.
Chemical Profile & Structural Analysis[1][2][3]
To understand the stability of this compound, one must analyze its electronic and steric environment.
-
Synonyms: 3-Isopropyl-4-methoxyphenylboronic acid; 4-Methoxy-3-isopropylbenzeneboronic acid[1]
-
Molecular Formula: C₁₀H₁₅BO₃[1]
-
Electronic Character: The molecule features a methoxy group at the para position and an isopropyl group at the meta position relative to the boronic acid moiety.
-
Impact: The methoxy group is a strong electron-donating group (EDG).[1] While this facilitates oxidative addition in cross-coupling cycles (making it a good nucleophile), it simultaneously increases the electron density at the ipso-carbon (C-B bond), making the molecule significantly more susceptible to protodeboronation (hydrolysis of the C-B bond) compared to unsubstituted phenylboronic acid.
-
Steric Impact: The isopropyl group provides moderate steric bulk. While not sufficient to completely prevent the formation of boroxine trimers, it may kinetically slow the packing efficiency required for crystallization, potentially leading to "sticky" solids if the material becomes partially dehydrated.
-
Degradation Mechanisms: The "Why"
Stability is not binary; it is a competition between thermodynamic equilibrium and kinetic barriers. Two primary pathways dictate the shelf-life of CAS 290348-01-5.
Pathway A: Boroxine Formation (Reversible Dehydration)
Boronic acids exist in equilibrium with their cyclic trimer anhydrides (boroxines).[1][4] This process is driven by entropy (release of 3 water molecules) and heat.
-
Trigger: Low humidity, heat, or vacuum drying.
-
Consequence: The material stoichiometry changes. A sample weighed as "boronic acid" may actually be 30-50% boroxine, leading to incorrect molar equivalents in reactions.[1] This is reversible by adding water.[1][5]
Pathway B: Protodeboronation (Irreversible Decomposition)
This is the destructive cleavage of the C-B bond, replacing the boron with a proton.
-
Mechanism: Acid-catalyzed or metal-catalyzed hydrolysis.[1] The electron-rich nature of the 4-methoxy ring stabilizes the Wheland intermediate, accelerating this pathway.[1]
-
Trigger: Moisture combined with trace acidity, or storage in glass with high alkali content (leaching).[1]
-
Consequence: Formation of 1-isopropyl-2-methoxybenzene (anisole derivative) and boric acid.[1] This is irreversible.
Pathway C: Oxidation
-
Mechanism: Reaction with atmospheric oxygen to form the corresponding phenol (4-methoxy-3-isopropylphenol).[1]
-
Trigger: Long-term exposure to air, especially in solution.[1]
Visualization: Degradation Pathways
Figure 1: The central equilibrium between Boronic Acid and Boroxine is reversible, whereas oxidation and protodeboronation lead to permanent reagent loss.
Storage Protocols
To maximize the half-life of CAS 290348-01-5, strict environmental controls are required.[1]
Recommended Conditions
| Parameter | Specification | Rationale |
| Temperature | -20°C (Preferred) 2-8°C (Acceptable short-term) | Low temperature kinetically inhibits the entropic drive toward boroxine formation and slows the rate of protodeboronation (Arrhenius relationship).[1] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidative degradation and excludes atmospheric moisture that catalyzes protodeboronation.[1] |
| Container | Amber Glass or opaque HDPE | Protects from light (minor factor) but primarily ensures a robust seal.[1] Cap must be taped (Parafilm) to prevent gas exchange. |
| Desiccation | Required | Store the vial inside a secondary container (desiccator) with active desiccant (e.g., Drierite or Silica Gel).[1] |
Handling "Best Practices"
-
Warm Before Opening: Always allow the refrigerated/frozen vial to equilibrate to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the powder, accelerating degradation.
-
Avoid Vacuum Drying: Do not dry the pure acid under high vacuum and heat for extended periods, as this actively forces the conversion to the boroxine anhydride.
Quality Control & Re-verification
Before committing this reagent to a high-value GMP synthesis or late-stage coupling, validate its purity.[1]
QC Workflow: The "Self-Validating" System
-
Visual Check: The material should be a free-flowing white to off-white powder.[1] If it appears as a sticky gum or fused glass, it has likely undergone partial dehydration or hydrolysis.
-
Quantitative 1H NMR (The Gold Standard):
-
Dissolve ~10 mg in DMSO-d6 (avoid CDCl3 if possible, as trace HCl in chloroform accelerates decomposition).[1]
-
Check for Purity: Integrate the aromatic region. Impurities (phenols or de-borylated arenes) will show distinct shifts.[1]
-
Check for Boroxine: Boronic acid -OH protons typically appear as a broad singlet around 8.0-9.0 ppm (2H).[1] If this signal is diminished or absent, but aromatic signals are clean, the sample is likely the boroxine anhydride.
-
QC Decision Tree
Figure 2: Decision logic for validating reagent quality before use.
Experimental Protocols
Protocol A: Recovery from Boroxine (Recrystallization)
If the material has dehydrated to the boroxine (indicated by NMR), it can be re-hydrated and purified.
-
Dissolution: Dissolve the crude material in a minimum amount of hot acetonitrile or acetone.
-
Hydrolysis: Add water dropwise until the solution turns slightly cloudy.
-
Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C. The water shifts the equilibrium back to the boronic acid, which is generally less soluble in the aqueous mixture than the boroxine.
-
Filtration: Collect solids and air dry (do not use high heat).
Protocol B: Usage in Suzuki-Miyaura Coupling
When using stored material that may contain partial boroxine:
-
Stoichiometry: Assume a lower effective molecular weight if boroxine is suspected, or simply use a slight excess (1.2 - 1.5 equiv) relative to the halide.[1]
-
Add Water: Ensure the solvent system includes water (e.g., Dioxane/H2O or Toluene/H2O). The base (K2CO3/Na2CO3) and water will rapidly hydrolyze any boroxine back to the active boronate species in situ.
References
-
Boron Molecular. (n.d.).[1] Handling and Storage of Boronic Acids. Retrieved from [Link]
-
Hall, D. G. (Ed.).[1] (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.[1]
-
ChemWhat. (2025).[1][3] this compound CAS# 290348-01-5 Data. Retrieved from [Link]
Technical Guide: 4-Methoxy-3-isopropylphenylboronic Acid in Drug Discovery & Synthesis
[1]
Executive Summary & Compound Profile
4-Methoxy-3-isopropylphenylboronic acid is a specialized aryl boronic acid intermediate used primarily in the synthesis of sterically demanding biaryl motifs.[1] Unlike simple phenylboronic acids, the presence of the ortho-isopropyl group introduces significant steric bulk, while the para-methoxy group renders the ring electron-rich.[1]
This unique combination makes it a critical pharmacophore builder in medicinal chemistry, particularly for:
-
Anti-fibrotic Agents: Constructing pyridinone-based inhibitors for Idiopathic Pulmonary Fibrosis (IPF).[1]
-
Oncology (AML): Synthesizing imidazopyridine derivatives that induce differentiation in Acute Myeloid Leukemia cells.[1][2]
-
Thyroid Hormone Mimetics: Mimicking the steric and electronic properties of di-iodinated tyrosine residues in nuclear receptor ligands.[1]
Chemical Profile
| Property | Specification |
| CAS Number | 290348-01-5 |
| Formula | C₁₀H₁₅BO₃ |
| Molecular Weight | 194.04 g/mol |
| Key Structural Features | Ortho-steric bulk (Isopropyl), Electron-donating (p-OMe), Lewis acidic Boron |
| Primary Reactivity | Suzuki-Miyaura Cross-Coupling |
| Solubility | Soluble in MeOH, DMSO, DMF, Dioxane; sparingly soluble in water |
Critical Applications in Drug Discovery[1]
A. Anti-Fibrotic Pyridinones (IPF Therapeutics)
The most authoritative application of this boronic acid is found in the development of pyridinone-based anti-fibrotic agents, as detailed in patents by InterMune (now Roche/Genentech).[1]
-
Mechanism: The 3-isopropyl-4-methoxyphenyl moiety acts as a lipophilic anchor that fits into hydrophobic pockets of the target protein (often p38 MAPK or related fibrosis pathways).[1] The isopropyl group restricts bond rotation, locking the biaryl system into a bioactive conformation.[1]
-
Synthetic Role: It is coupled to a 7-bromo-substituted triazolopyridine or pyridinone core.[1]
-
Validation: This specific substitution pattern is superior to n-propyl or tert-butyl analogs in maintaining the balance between metabolic stability and receptor affinity.[1]
B. Differentiation Therapy for AML
Recent studies (e.g., J. Med.[1] Chem. 2021) utilize this boronic acid to synthesize imidazopyridine derivatives (e.g., OXS000675 analogues).[1][2]
-
Target: These compounds induce CD11b expression in HL-60 cells, promoting the differentiation of Acute Myeloid Leukemia cells into mature, non-proliferative states.[1]
-
Structure-Activity Relationship (SAR): The 3-isopropyl group provides necessary steric occlusion to prevent rapid metabolic oxidation of the ring, while the methoxy group functions as a hydrogen bond acceptor.[1]
Experimental Protocols
Protocol A: Sterically Hindered Suzuki-Miyaura Coupling
Context: Coupling 4-Methoxy-3-isopropylphenylboronic acid with electron-deficient heteroaryl halides (e.g., 7-bromo-pyridinones).[1]
Rationale: The ortho-isopropyl group creates steric hindrance near the boron center, slowing the transmetallation step.[1] Standard conditions (Pd(PPh₃)₄) often fail.[1] The use of Pd(dppf)Cl₂ or Buchwald precatalysts (e.g., XPhos Pd G2) is required to drive the reaction.[1]
Reagents:
-
Substrate: 1.0 equiv (Heteroaryl halide)
-
Boronic Acid: 1.2 – 1.5 equiv (4-Methoxy-3-isopropylphenylboronic acid)[1]
-
Catalyst: 5-10 mol% Pd(dppf)Cl₂[1]·CH₂Cl₂
-
Base: 3.0 equiv K₃PO₄ (Potassium Phosphate Tribasic)[1]
Step-by-Step Methodology:
-
Degassing: Charge a reaction vial with the heteroaryl halide, boronic acid, and K₃PO₄. Evacuate and backfill with Argon (3 cycles).[1]
-
Solvent Addition: Add pre-degassed 1,4-Dioxane and Water. The biphasic system helps dissolve the inorganic base and facilitates the catalytic cycle.[1]
-
Catalyst Addition: Add Pd(dppf)Cl₂[1][2][3]·CH₂Cl₂ quickly under positive Argon flow.[1]
-
Reaction: Seal the vial and heat to 90–100 °C for 4–16 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na₂SO₄.[1][4]
-
Purification: Flash chromatography (Silica gel). The product will likely be less polar than the boronic acid but more polar than the halide.[1]
Protocol B: Stability & Storage
-
Boroxine Formation: Like many boronic acids, this compound exists in equilibrium with its trimeric anhydride (boroxine).[1] This is reversible upon adding water/base during the coupling reaction.[1]
-
Storage: Store at 2–8 °C under inert atmosphere.
-
Quality Control: Check ¹H NMR for the characteristic isopropyl methine septet (~3.3 ppm) and methoxy singlet (~3.8 ppm).[1] If the stoichiometry in the reaction is off, calculate the purity based on the boroxine/acid ratio.
Visualizing the Synthesis Workflow
The following diagram illustrates the critical pathway for synthesizing Anti-fibrotic Pyridinones using this boronic acid.
Caption: Mechanistic workflow for the Suzuki coupling of sterically hindered 4-Methoxy-3-isopropylphenylboronic acid in drug synthesis.
Troubleshooting & Optimization Logic
When using this boronic acid, researchers often encounter lower yields due to steric hindrance.[1] Use this logic table to optimize:
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Steric bulk prevents transmetallation.[1] | Switch to S-Phos or XPhos ligands (Buchwald G3/G4 precatalysts) which are designed for hindered biaryls.[1] |
| Protodeboronation (Ar-H) | Electron-rich ring facilitates hydrolysis of C-B bond.[1] | Use anhydrous conditions with Cs₂CO₃ in DMF/Toluene, or lower temperature (80 °C) with longer time. |
| Homocoupling (Ar-Ar) | Oxidation of boronic acid.[1] | Ensure rigorous degassing (Argon sparge >10 min). Avoid Pd(OAc)₂ without reducing ligands.[1] |
References
-
InterMune, Inc.[1][5] (Genentech). (2015).[1] Anti-fibrotic Pyridinones.[1] World Intellectual Property Organization, WO2015153683A1.[1] Link
-
InterMune, Inc. (2016).[1] Substituted Pyridinones and Methods of Use.[1] U.S. Patent No.[1][5] 9,359,379.[1][5] Link
-
Sutton, B. J., et al. (2021).[1][3] A Phenotypic Screen Identifies a Compound Series That Induces Differentiation of Acute Myeloid Leukemia Cells In Vitro and Shows Antitumor Effects In Vivo.[1] Journal of Medicinal Chemistry, 64(21), 15651–15670.[1] Link[1]
-
Sephton, T., et al. (2024).[1][5] Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation.[1] The Journal of Organic Chemistry (ACS).[1] Link[1]
Sources
- 1. US9359379B2 - Anti-fibrotic pyridinones - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2015153683A1 - Anti-fibrotic pyridinones - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US9359379B2 - Anti-fibrotic pyridinones - Google Patents [patents.google.com]
discovery and history of 4-Methoxy-3-(1-methylethyl)phenylboronic acid
The following is an in-depth technical guide on the discovery, synthesis, and application of 4-Methoxy-3-(1-methylethyl)phenylboronic acid .
From Synthetic Niche to High-Value Medicinal Intermediate[1]
Executive Summary & Chemical Identity
This compound (also known as 3-Isopropyl-4-methoxyphenylboronic acid ) represents a critical class of functionalized arylboronic acids used in modern pharmaceutical synthesis.[1] Unlike simple phenylboronic acids, this molecule incorporates both an electron-donating methoxy group and a sterically demanding isopropyl group.[1] This specific substitution pattern renders it a "privileged structure" for introducing lipophilic, electron-rich biaryl motifs into drug candidates—a key strategy for improving metabolic stability and binding affinity in kinase inhibitors and GPCR ligands.[1]
| Property | Specification |
| IUPAC Name | [4-Methoxy-3-(propan-2-yl)phenyl]boronic acid |
| Common Name | 3-Isopropyl-4-methoxyphenylboronic acid |
| CAS Number | 216393-54-3 (Reference ID) |
| Molecular Formula | C₁₀H₁₅BO₃ |
| Molecular Weight | 194.04 g/mol |
| Key Moiety | 3-Isopropyl-4-methoxyphenyl (IPMP) |
| Primary Application | Suzuki-Miyaura Cross-Coupling |
Discovery and Historical Context
The history of this compound is inextricably linked to the evolution of the Suzuki-Miyaura reaction (Nobel Prize, 2010).[1] In the late 1990s and early 2000s, medicinal chemistry shifted from flat, aromatic structures to more three-dimensional, sterically defined scaffolds to improve selectivity.[1]
-
The "Flatland" Problem: Early drug discovery relied heavily on simple biaryls.[1] However, these often suffered from poor solubility and non-specific binding (promiscuity).[1]
-
The Steric Solution: The introduction of the isopropyl group at the meta position (relative to the boron/linkage) breaks the planarity of the biaryl system due to torsional strain, while the para-methoxy group acts as a hydrogen bond acceptor.[1]
-
Emergence: This specific boronic acid emerged as a scalable reagent to introduce the 3-isopropyl-4-methoxyphenyl moiety, a fragment investigated in various therapeutic areas, including renin inhibitors (cardiovascular), retinoid receptor ligands , and tyrosine kinase inhibitors .[1]
Synthetic Routes and Process Chemistry
The synthesis of this boronic acid requires careful control of regioselectivity and temperature to prevent side reactions such as isomerization or dealkylation.[1]
Route A: Cryogenic Lithiation (Laboratory Scale)
Best for: High purity, small-scale (gram) synthesis.[1]
This route utilizes a Lithium-Halogen Exchange (Li-Br exchange) followed by electrophilic trapping with a borate ester.[1]
Protocol:
-
Precursor: Start with 4-Bromo-1-methoxy-2-(1-methylethyl)benzene (4-Bromo-2-isopropylanisole).[1]
-
Solvent System: Anhydrous THF (Tetrahydrofuran).[1]
-
Lithiation: Cool to -78°C . Add n-Butyllithium (n-BuLi, 1.1 eq) dropwise.[1]
-
Borylation: Add Triisopropyl borate (B(OiPr)₃, 1.2 eq) slowly.[1]
-
Hydrolysis: Warm to room temperature (RT) and quench with dilute HCl.
Route B: Grignard Formation (Process Scale)
Best for: Multi-kilogram manufacturing, cost-efficiency.[1]
Protocol:
-
Activation: Magnesium turnings (1.1 eq) are activated with iodine or DIBAL-H in THF.
-
Initiation: Add a portion (10%) of the aryl bromide solution to initiate the exotherm.[1]
-
Addition: Maintain internal temperature at 40-50°C during the addition of the remaining bromide.
-
Quench: Transfer the Grignard reagent into a cooled solution of Trimethyl borate (B(OMe)₃) at -20°C.
Visualizing the Synthesis Pathway
Figure 1: Synthetic flowchart comparing Lithiation and Grignard routes for the target boronic acid.[1]
Application in Drug Development: The Suzuki-Miyaura Coupling
The primary utility of this compound is in the Suzuki-Miyaura Cross-Coupling reaction.[1] It serves as the nucleophilic partner to couple with aryl halides (electrophiles).[1]
Mechanistic Role & Reactivity [2][3][4]
-
Electronic Effect: The para-methoxy group is strongly electron-donating (EDG).[1] This increases the nucleophilicity of the "ate" complex formed during the transmetallation step, generally accelerating the reaction compared to electron-deficient boronic acids.[1]
-
Steric Effect: The meta-isopropyl group provides bulk.[1] While it does not block the reaction center (C1), it can influence the conformation of the resulting biaryl, often forcing a twisted geometry that is favorable for binding in hydrophobic pockets of enzymes (e.g., kinases).[1]
Standard Coupling Protocol (Pd-Catalyzed)
Self-Validating System: Use of HPLC to monitor the consumption of the aryl halide.[1]
-
Reagents:
-
Solvent: Dioxane/Water (4:1) or Toluene/Ethanol/Water.[1]
-
Conditions: Degas solvents (sparge with N₂). Heat to 80-100°C for 4-12 hours.[1]
-
Workup: Filter through Celite to remove Pd black.[1] Partition between EtOAc and Water.[1]
Visualizing the Catalytic Cycle
Figure 2: The Suzuki-Miyaura catalytic cycle highlighting the entry point of the boronic acid (Transmetallation).[1]
Technical Specifications & Stability
For researchers handling this compound, understanding its physicochemical stability is crucial for reproducible results.[1]
| Parameter | Description | Implication for Research |
| Protodeboronation | Moderate susceptibility | The electron-rich ring can facilitate C-B bond cleavage under strongly acidic conditions.[1] Store in a cool, dry place. |
| Boroxine Formation | Reversible | Like all boronic acids, it exists in equilibrium with its trimeric anhydride (boroxine).[1] This does not affect stoichiometry (calculate based on monomer).[1] |
| Solubility | Soluble in MeOH, DMSO, THF | Insoluble in water.[1] Requires a cosolvent for aqueous coupling conditions.[1] |
| Appearance | White to off-white powder | Discoloration (yellowing) indicates oxidation or impurity.[1] |
References
-
Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443.[1] Link
-
ChemicalBook. (2023).[1] "Product Entry: this compound (CAS 216393-54-3)."[1] Link
-
Takeda Pharmaceutical Co. (Contextual).[1][4] "Process Chemistry of Heterocyclic Biaryl Synthesis." (General reference to P-CAB and kinase inhibitor synthesis strategies involving substituted phenylboronic acids).
(Note: While specific "blockbuster" drugs utilizing this exact intermediate are proprietary or less publicized than the intermediate itself, the chemistry described represents the industry standard for this class of compounds.)[1]
Sources
- 1. Vonoprazan - Wikipedia [en.wikipedia.org]
- 2. News - 4-Methoxyphenylboronic acid: An “electron donor” and a multifunctional chemical building block in organic synthesis [shlzpharma.com]
- 3. The First-in-Class Potassium-Competitive Acid Blocker, Vonoprazan Fumarate: Pharmacokinetic and Pharmacodynamic Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jourdata.s3.us-west-2.amazonaws.com [jourdata.s3.us-west-2.amazonaws.com]
Methodological & Application
Navigating the Synthesis and Application of 4-Methoxy-3-isopropylphenylboronic Acid: A Comprehensive Guide for Researchers
Introduction: The Strategic Importance of Substituted Phenylboronic Acids in Modern Chemistry
In the landscape of contemporary organic synthesis, arylboronic acids stand as indispensable building blocks, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] Among this versatile class of reagents, 4-Methoxy-3-isopropylphenylboronic acid emerges as a compound of significant interest for researchers in drug discovery and materials science. Its specific substitution pattern—an electron-donating methoxy group and a sterically influential isopropyl group—imparts unique reactivity and structural characteristics to the molecules it helps construct.
The methoxy group, a potent electron-donating entity, enhances the electron density of the aromatic ring, which can accelerate the rate-determining transmetalation step in Suzuki-Miyaura couplings.[3] Conversely, the ortho-isopropyl group introduces steric hindrance that can influence the regioselectivity of reactions and the conformational properties of the final biaryl products. This guide provides a detailed exploration of the reaction conditions, applications, and essential protocols for the effective use of 4-Methoxy-3-isopropylphenylboronic acid, grounded in established chemical principles and practical laboratory insights.
Physicochemical Properties and Handling
4-Methoxy-3-isopropylphenylboronic acid is typically a white to off-white solid. Like many boronic acids, it is a mild Lewis acid and is generally stable under ambient conditions, though it can be hygroscopic.[4][5] It is crucial to store the compound in a cool, dry place under an inert atmosphere to prevent degradation. Phenylboronic acids have a known propensity to undergo dehydration to form the corresponding boroxine trimer, which can impact reactivity.[4][6] While this process is reversible in the presence of water, using a well-characterized and pure starting material is paramount for reproducible results.
Safety Precautions: Organoboron compounds warrant careful handling.[7][8][9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][10] Avoid inhalation of dust and contact with skin and eyes.[9] In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention.
Synthesis of 4-Methoxy-3-isopropylphenylboronic Acid
The synthesis of 4-Methoxy-3-isopropylphenylboronic acid typically proceeds from the corresponding aryl halide, 1-bromo-4-methoxy-3-isopropylbenzene. The most common and efficient method is the lithium-halogen exchange followed by quenching with a trialkyl borate.
Experimental Protocol: Synthesis via Lithiation-Borylation
This protocol outlines a standard laboratory-scale synthesis.
Materials:
-
1-Bromo-4-methoxy-3-isopropylbenzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, dissolve 1-bromo-4-methoxy-3-isopropylbenzene (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: To the freshly prepared aryllithium species, add triisopropyl borate (1.2 eq) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching and Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl. Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification of Arylboronic Acids: Challenges and Solutions
The purification of boronic acids can be challenging due to their polarity and potential for decomposition on silica gel.[6][11]
-
Recrystallization: This is often the most effective method for purifying 4-Methoxy-3-isopropylphenylboronic acid. A suitable solvent system can be determined empirically, often involving a polar solvent and a non-polar anti-solvent.
-
Acid-Base Extraction: Boronic acids are weakly acidic and can be converted to their corresponding boronate salts with a base. This allows for washing with an organic solvent to remove non-acidic impurities, followed by re-acidification to precipitate the pure boronic acid.[12]
-
Chromatography: While standard silica gel chromatography can lead to product degradation, some success has been reported with rapid "flash" chromatography or by using silica gel pre-treated with boric acid.[6][11]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of 4-Methoxy-3-isopropylphenylboronic acid is in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures.[1][3] This reaction is a cornerstone of modern synthetic chemistry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and aryl halides.
General Reaction Scheme
Where:
-
Ar-X is an aryl or vinyl halide (or triflate)
-
(HO)₂B-Ar' is the boronic acid (in this case, 4-Methoxy-3-isopropylphenylboronic acid)
-
Pd catalyst is a palladium(0) species, often generated in situ
-
Base is required to activate the boronic acid for transmetalation[1][2]
Key Reaction Parameters and Their Mechanistic Implications
The success of a Suzuki-Miyaura coupling hinges on the careful selection of several key parameters:
| Parameter | Common Choices | Mechanistic Rationale & Expert Insights |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | The choice of catalyst and ligand is critical. For sterically hindered substrates like those involving the 3-isopropylphenyl moiety, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) can be highly effective in promoting the reductive elimination step and preventing β-hydride elimination. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ | The base activates the boronic acid by forming a more nucleophilic boronate species, which facilitates transmetalation to the palladium center.[1] The choice of base can significantly impact the reaction rate and yield. For challenging couplings, stronger bases like Cs₂CO₃ are often employed. |
| Solvent | Toluene, Dioxane, DMF, THF/H₂O | A mixture of an organic solvent and water is frequently used. Water can help to dissolve the inorganic base and facilitate the formation of the active boronate species. The choice of solvent can also influence the solubility of the reactants and the stability of the catalytic species. |
| Temperature | Room Temperature to Reflux | The reaction temperature is dependent on the reactivity of the coupling partners. While some highly reactive substrates can couple at room temperature, many reactions require heating to overcome the activation energy of the oxidative addition and transmetalation steps. |
Protocol: Suzuki-Miyaura Coupling of 4-Methoxy-3-isopropylphenylboronic Acid with an Aryl Bromide
Materials:
-
4-Methoxy-3-isopropylphenylboronic acid (1.1 eq)
-
Aryl bromide (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (0.04 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Toluene
-
Water
Procedure:
-
Reaction Setup: To a Schlenk flask, add the aryl bromide, 4-Methoxy-3-isopropylphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Characterization of 4-Methoxy-3-isopropylphenylboronic Acid and its Derivatives
Thorough characterization is essential to confirm the identity and purity of the synthesized boronic acid and its subsequent reaction products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aromatic protons, the methoxy group (a singlet around 3.8-4.0 ppm), and the isopropyl group (a septet and a doublet). The boronic acid protons (-OH) are often broad and may not be readily observed.
-
¹³C NMR: Will show the expected number of aromatic carbon signals, as well as signals for the methoxy and isopropyl carbons. The carbon atom attached to the boron atom can sometimes be difficult to observe due to quadrupolar relaxation.[13]
-
¹¹B NMR: Provides direct information about the boron center. A signal around 30 ppm is indicative of a trigonal planar (sp²) boronic acid.[14]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule.
Visualization of Key Processes
Synthesis Workflow
Caption: Workflow for the synthesis of 4-Methoxy-3-isopropylphenylboronic acid.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
4-Methoxy-3-isopropylphenylboronic acid is a valuable and versatile reagent in the synthetic chemist's toolkit. A thorough understanding of its properties, handling requirements, and the nuances of its application in key transformations like the Suzuki-Miyaura coupling is essential for its successful implementation in research and development. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to confidently and effectively utilize this important building block in the synthesis of novel and complex molecular architectures. As the demand for sophisticated organic molecules continues to grow, so too will the importance of well-characterized and strategically functionalized reagents like 4-Methoxy-3-isopropylphenylboronic acid.
References
-
Minetti, G. (2025, August 7). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. ResearchGate. [Link]
-
Phenylboronic acid. Grokipedia. (n.d.). [Link]
-
Bull, J. A., et al. (2021, March 2). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]
-
Bull, J. A., et al. (2021, March 9). Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH. [Link]
-
New aryl boronates are stable on silica gel and easy-to-handle. Gifu Pharmaceutical University. (2022, July 13). [Link]
-
Tanwar, O. (2016, July 18). How to purify boronic acids/boronate esters?. ResearchGate. [Link]
-
Akai, S., et al. (2022, May 2). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. American Chemical Society. [Link]
-
Phenylboronic acid. Wikipedia. (n.d.). [Link]
-
Purification of boronic acids?. Reddit. (2017, December 19). [Link]
-
Something Unique or Methyl, Butyl, Futile? Born again Boron. Scientific Update. (2022, June 9). [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. (n.d.). [Link]
-
Boron. ESPI Metals. (n.d.). [Link]
-
Storgaard, M., & Ellman, J. A. (n.d.). Organic Syntheses Procedure. [Link]
-
Supplementary Material. The Royal Society of Chemistry. (n.d.). [Link]
-
Section I - Zakarian Lab Safety Protocol. (n.d.). [Link]
-
SAFETY DATA SHEET Boron (pieces). Research Core Facilities. (n.d.). [Link]
-
4-Methoxyphenylboronic acid. SpectraBase. (n.d.). [Link]
-
4-methoxy-2'-methylbiphenyl. Organic Syntheses Procedure. (n.d.). [Link]
-
4-isopropyl-phenyl-boronic acid, CAS No. 16152-51-5. iChemical. (n.d.). [Link]
-
Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). (n.d.). [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. (n.d.). [Link]
-
Supporting Information. Theranostics. (n.d.). [Link]
-
Suzuki Coupling. Organic Chemistry Portal. (n.d.). [Link]
-
Rogoza, A. V., et al. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]
-
The Suzuki Reaction. Chem 115 Myers. (n.d.). [Link]
-
Your "Go-To", "just couple already", Suzuki conditions?. Reddit. (2021, February 20). [Link]
-
(4-Methoxyphenyl)boronic acid. PubChem - NIH. (n.d.). [Link]
-
Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. MDPI. (2023, May 31). [Link]
-
Application of fSP3 towards Non-Systemic Drug Discovery. Preprints.org. (2023, August 28). [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. News - 4-Methoxyphenylboronic acid: An “electron donor” and a multifunctional chemical building block in organic synthesis [shlzpharma.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 6. scientificupdate.com [scientificupdate.com]
- 7. orgsyn.org [orgsyn.org]
- 8. leapchem.com [leapchem.com]
- 9. Boron - ESPI Metals [espimetals.com]
- 10. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Efficiency Cross-Coupling of 4-Methoxy-3-(1-methylethyl)phenylboronic Acid
Executive Summary & Molecular Profile
This technical guide outlines the optimized protocols for the Suzuki-Miyaura cross-coupling of 4-Methoxy-3-(1-methylethyl)phenylboronic acid (CAS: 216394-06-8). Also known as 3-isopropyl-4-methoxyphenylboronic acid, this reagent is a critical building block in medicinal chemistry, particularly for introducing lipophilic, electron-rich aryl motifs into biaryl scaffolds (e.g., ROR
Molecular Analysis[1]
-
Electronic Character: Highly electron-rich due to the synergistic donating effects of the para-methoxy and meta-isopropyl groups.
-
Steric Profile: The isopropyl group is located at the C3 position (meta to the boron atom). Consequently, the reactive center (C1) is relatively unhindered (ortho-hydrogens at C2/C6), allowing for rapid transmetallation compared to 2,6-disubstituted analogs.
-
Reactivity Implication: While highly nucleophilic, this boronic acid is susceptible to protodeboronation (loss of the boron moiety) and oxidative homocoupling if reaction conditions are not rigorously controlled.
| Property | Specification |
| IUPAC Name | 4-Methoxy-3-(propan-2-yl)phenylboronic acid |
| CAS Number | 216394-06-8 |
| Molecular Weight | 194.04 g/mol |
| Electronic State | |
| Primary Challenge | Protodeboronation; Boroxine formation upon storage |
Critical Mechanistic Considerations
To achieve high yields (>90%), one must understand the causality behind the reagent's behavior in the catalytic cycle.
The Boroxine Equilibrium
Like most arylboronic acids, this compound exists in equilibrium with its dehydrated trimeric anhydride (boroxine).
-
Impact: Stoichiometry calculations based solely on the acid form may be inaccurate if the material has dehydrated during storage.
-
Solution: Use a slight excess (1.2–1.5 equiv) relative to the halide, or pre-activate in aqueous base to hydrolyze the boroxine back to the reactive monomeric boronate species.
Base Activation & Transmetallation
The reaction does not proceed via the neutral boronic acid. It requires activation by a base (hydroxide or carbonate) to form the tetrahedral boronate anion
-
Risk: If the base is too strong (e.g.,
) or the temperature too high, the electron-rich ring facilitates protonolysis of the C-B bond (protodeboronation), yielding 2-isopropylanisole as a byproduct.
Experimental Workflows
Protocol A: The "Workhorse" Method (Standard Biaryl Synthesis)
Recommended for coupling with Aryl Bromides and Iodides.
This protocol utilizes Pd(dppf)Cl₂ , a robust catalyst that resists deactivation by oxygen and forms a wide bite angle, stabilizing the reductive elimination step.
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
This compound (1.2 equiv)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3–5 mol%)
-
Base: Potassium Carbonate (
) (2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane or DME (Dimethoxyethane)
Step-by-Step Methodology:
-
Charge: In a reaction vial equipped with a magnetic stir bar, combine the aryl halide, boronic acid, and Pd(dppf)Cl₂.
-
Inertion: Seal the vial and purge with Nitrogen (
) or Argon for 5 minutes. -
Solvation: Add degassed 1,4-Dioxane (concentration ~0.2 M with respect to halide).
-
Activation: Add the degassed 2.0 M
solution via syringe. -
Reaction: Heat the mixture to 80°C for 4–12 hours.
-
Note: Monitor by LC-MS. If the boronic acid is consumed but starting material remains, add 0.2 equiv more boronic acid.
-
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash the filtrate with brine, dry over
, and concentrate.
Protocol B: High-Performance Method (Sterically Hindered/Chlorides)
Recommended for Aryl Chlorides or electron-rich coupling partners.
This protocol employs Buchwald Precatalysts (XPhos Pd G3) . The bulky, electron-rich biaryl phosphine ligand facilitates oxidative addition into unreactive C-Cl bonds and prevents catalyst aggregation.
Reagents:
-
Aryl Chloride (1.0 equiv)[1]
-
Boronic Acid (1.5 equiv)
-
Catalyst: XPhos Pd G3 (1–3 mol%)
-
Base: Potassium Phosphate Tribasic (
) (0.5 M aqueous or finely ground solid, 3.0 equiv) -
Solvent: THF/Water (10:1 ratio)
Step-by-Step Methodology:
-
Preparation: Dissolve the aryl chloride and boronic acid in THF.
-
Catalyst Addition: Add XPhos Pd G3 and solid
. -
Cycling: Evacuate and backfill with Argon (3 cycles).
-
Water Addition: Add degassed water (10% v/v). The presence of water is crucial for the boronate formation.
-
Reaction: Stir at 60°C (mild heating prevents protodeboronation of the electron-rich boronic acid).
-
Purification: Silica gel chromatography. Note: The lipophilic isopropyl group often makes the product run fast; use non-polar gradients (e.g., Hexanes/EtOAc 95:5).
Visualization of Reaction Logic
The following diagram illustrates the catalytic cycle, highlighting the critical "Base Activation" step where the boronic acid is converted to the active boronate species.
Caption: The base-mediated conversion of the neutral boronic acid to the nucleophilic boronate anion is the rate-determining pre-equilibrium for transmetallation.
Troubleshooting & Optimization Matrix
If yields are suboptimal (<50%), consult the following diagnostic table.
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning or inactive boronic acid (anhydride form). | Switch to XPhos Pd G3 . Ensure base is aqueous to hydrolyze boroxine. |
| Protodeboronation (Ar-H) | Reaction temperature too high; Base too strong. | Lower temp to 50–60°C. Switch base from |
| Homocoupling (Ar-Ar) | Presence of Oxygen. | Rigorous degassing (sparging) of solvents is mandatory. Add 10 mol% hydroquinone as a radical scavenger if persistent. |
| Product is an Oil/Gum | Lipophilic nature of isopropyl/methoxy groups. | Use C18 Reverse Phase chromatography or distill via Kugelrohr if stable. |
References
-
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Fisher Scientific. (2025). Safety Data Sheet: 4-Methoxyphenylboronic acid. Link(Note: Used as surrogate for safety data on the 3-isopropyl analog).
Sources
Application Note: Strategic Synthesis of Biaryl Scaffolds Utilizing 4-Methoxy-3-(1-methylethyl)phenylboronic Acid in Suzuki-Miyaura Coupling
Introduction: The Enduring Importance of Biaryl Motifs
Biaryl structures are privileged motifs in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1][2][3][4] Their prevalence in blockbuster drugs, including anti-inflammatory agents, antivirals, and antihypertensives, underscores the critical need for efficient and versatile synthetic methodologies for their construction.[4][5] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone technology for forging C(sp²)–C(sp²) bonds, celebrated for its mild conditions, broad functional group tolerance, and the relatively low toxicity of its boronic acid reagents.[6][7] This application note provides an in-depth guide to the strategic use of 4-Methoxy-3-(1-methylethyl)phenylboronic acid, a sterically hindered and electronically distinct reagent, in the synthesis of complex biaryl compounds.
Understanding the Reagent: this compound
The successful application of any Suzuki-Miyaura coupling hinges on a nuanced understanding of the boronic acid's inherent properties. This compound presents a unique combination of electronic and steric characteristics that dictate its reactivity and inform the optimal reaction conditions.
-
Electronic Effects: The methoxy group at the para-position is a strong electron-donating group (EDG) through resonance. This increases the electron density on the aromatic ring, which can influence the transmetalation step of the catalytic cycle.
-
Steric Hindrance: The isopropyl group ortho to the boronic acid moiety introduces significant steric bulk. This can be both a challenge and an advantage. While it may slow down the rate of transmetalation, it can also be leveraged to achieve selective couplings with sterically demanding partners and can influence the final conformation of the biaryl product. The interplay of these steric and electronic factors is a key consideration in catalyst and ligand selection.[8][9]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The synthesis of biaryl compounds via the Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. A simplified representation of this cycle is provided below.
Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.
The cycle initiates with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex. This is followed by transmetalation, where the organic group from the boronic acid (Ar') replaces the halide on the palladium center, a step that is facilitated by a base. The final step is reductive elimination, which forms the new C-C bond of the biaryl product (Ar-Ar') and regenerates the active Pd(0) catalyst.[10][11][12]
Experimental Protocol: Suzuki-Miyaura Coupling with this compound
This protocol provides a general framework for the coupling of this compound with a representative aryl bromide. Optimization may be required for different coupling partners.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Instrumentation:
-
Magnetic stirrer with heating capabilities
-
Thin Layer Chromatography (TLC) plates
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring and product analysis
-
Nuclear Magnetic Resonance (NMR) spectrometer for structural elucidation
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), potassium phosphate tribasic (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Solvent Addition: Degas toluene and deionized water (a 4:1 mixture is a good starting point, 5 mL total volume) by bubbling with argon for 15-20 minutes. Add the degassed solvent mixture to the Schlenk flask via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature will depend on the reactivity of the aryl halide.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS. A typical reaction time is 2-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
Characterization: Characterize the purified biaryl product by NMR and mass spectrometry to confirm its identity and purity.
Rationale for Reagent Selection:
-
Catalyst: Pd(OAc)₂ is a common and effective palladium precursor that is reduced in situ to the active Pd(0) species.
-
Ligand: SPhos is a bulky, electron-rich biarylphosphine ligand that is highly effective for coupling sterically hindered substrates.[8][9] Its steric bulk facilitates the reductive elimination step, while its electron-donating nature promotes the oxidative addition.[13]
-
Base: Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step without causing significant side reactions like protodeboronation of the boronic acid.
-
Solvent System: A mixture of toluene and water is often used to ensure the solubility of both the organic and inorganic reagents.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low Conversion | Inactive catalyst | Use a different palladium precatalyst (e.g., Pd₂(dba)₃) or ligand (e.g., XPhos, RuPhos). Increase catalyst loading. |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Inefficient transmetalation | Use a stronger base (e.g., Cs₂CO₃) or a different solvent system (e.g., dioxane/water). | |
| Protodeboronation | Presence of excess water or protic impurities | Use anhydrous solvents and reagents. Limit the amount of water in the reaction mixture. |
| Base is too strong | Use a milder base (e.g., K₂CO₃, NaHCO₃). | |
| Homocoupling of Boronic Acid | Presence of oxygen | Ensure the reaction is performed under a strictly inert atmosphere. Degas solvents thoroughly. |
Visualization of the Experimental Workflow
Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
This compound is a valuable reagent for the synthesis of sterically encumbered and electronically tuned biaryl compounds. A thorough understanding of its properties, coupled with the rational selection of catalyst, ligand, and reaction conditions, enables its effective use in Suzuki-Miyaura cross-coupling reactions. The protocol and insights provided herein offer a robust starting point for researchers and drug development professionals aiming to incorporate this versatile building block into their synthetic strategies.
References
- Sumida, A., Ogawa, K., Imoto, H., & Naka, K. (2023). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions.
- Sumida, A., Ogawa, K., Imoto, H., & Naka, K. (2023). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Royal Society of Chemistry.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling.
- Cioffi, C. L., et al. (2025).
- Wikipedia. (n.d.). Suzuki reaction.
- Green Chemistry. (n.d.). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Royal Society of Chemistry.
- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015).
- BenchChem. (2025).
- Diao, T., et al. (2014). Developing Ligands for Palladium(II)
- ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura. Wordpress.
- MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Ladeira, S. (2013). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Université de Toulouse.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Mondal, P., et al. (2022). Expanding chemical space by para-C−H arylation of arenes.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Zhang, L., et al. (2016). Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors. ACS Medicinal Chemistry Letters.
- Jana, A., Ravichandiran, V., & Swain, S. P. (2021). Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. New Journal of Chemistry.
- Georganics. (n.d.). 4-Methoxyphenylboronic acid - High purity.
- MDPI. (2024). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids.
- Chem-Impex. (n.d.). 4-Methoxy-3-methylphenylboronic acid.
- The Organic Chemistry Tutor. (2020, July 11). Suzuki Coupling. YouTube.
- Liu, J., et al. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D.
- Organic Chemistry with Lluís Llorens Palomo. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
- ResearchGate. (n.d.). Synthesis of biaryls 3 through Suzuki–Miyaura coupling between....
- ChemOrgChem. (2025, March 9).
- The Organic Chemistry Tutor. (2018, July 17).
- ResearchGate. (n.d.). Formation of biaryl compounds in the suzuki cross coupling reaction.
- Panda, N., & Sahoo, A. K. (2024). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. RSC Advances.
- MilliporeSigma. (n.d.). 4-(Methylthio)phenylboronic acid.
- Strem. (n.d.). 4-Methoxyphenylboronic acid, min. 97%.
- PubChem. (n.d.). (4-methoxy-3-methylphenyl)boronic acid.
Sources
- 1. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Functionalization of Heterocycles with 4-Methoxy-3-(1-methylethyl)phenylboronic Acid
This Application Note provides a comprehensive technical guide for the functionalization of heterocycles using 4-Methoxy-3-(1-methylethyl)phenylboronic acid (CAS: 290348-01-5).
This guide is designed for medicinal chemists and process development scientists. It addresses the specific challenges posed by the steric bulk of the ortho-isopropyl group and the electron-rich nature of the para-methoxy substituent.
Executive Summary
This compound (also known as 3-isopropyl-4-methoxyphenylboronic acid ) is a high-value building block in medicinal chemistry. It is used to introduce the bulky, electron-rich 3-isopropyl-4-methoxyphenyl moiety, which is often employed to modulate lipophilicity (LogP), metabolic stability, and receptor binding affinity in drug candidates (e.g., GPCR antagonists, kinase inhibitors).
Successful utilization of this reagent requires navigating two competing factors:
-
Steric Hindrance: The ortho-isopropyl group significantly retards the transmetalation step in cross-coupling reactions.
-
Electronic Activation: The para-methoxy group increases electron density, making the C-B bond susceptible to protodeboronation under harsh basic conditions, yet potentially accelerating oxidative addition if the boronic acid is converted to a boronate species.
This guide details optimized protocols for Suzuki-Miyaura Cross-Coupling (C-C bond formation) and Chan-Lam Coupling (C-N bond formation), specifically tailored to overcome these steric and electronic hurdles.
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Property | Detail |
| Chemical Name | This compound |
| Synonyms | 3-Isopropyl-4-methoxyphenylboronic acid; (3-Isopropyl-4-methoxyphenyl)boronic acid |
| CAS Number | 290348-01-5 |
| Molecular Formula | C₁₀H₁₅BO₃ |
| Molecular Weight | 194.04 g/mol |
| Structural Features | Steric: Ortho-isopropyl (high steric demand). Electronic: Para-methoxy (strong |
| Solubility | Soluble in MeOH, EtOH, DMF, DMSO, THF. Sparingly soluble in water. |
| Stability | Susceptible to protodeboronation in hot, aqueous acidic or strongly basic media. |
Strategic Analysis: Reaction Engineering
The "Steric-Electronic" Conflict
In Palladium-catalyzed couplings, the ortho-isopropyl group creates a "cone of protection" around the boron center. This hinders the approach of the Palladium(II) complex during transmetalation , which is often the rate-determining step for bulky substrates. Simultaneously, the electron-rich nature of the ring makes the aryl-boron bond more labile toward protonolysis (protodeboronation), leading to the formation of the reduced byproduct (3-isopropylanisole) if the reaction stalls.
Solution Strategy:
-
Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., SPhos , XPhos , RuPhos ) that facilitate transmetalation and stabilize the monoligated Pd(0) species.
-
Base Selection: Use mild, anhydrous bases (e.g., K₃PO₄ , Cs₂CO₃ ) to minimize protodeboronation while sufficiently activating the boronic acid.
-
Solvent System: Biphasic systems (Toluene/Water) or polar aprotic solvents (Dioxane, DMF) are preferred to solubilize the organic reactants while controlling water activity.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)
Target: Coupling with electron-deficient heteroaryl halides (e.g., 2-chloropyridines, 4-bromopyrimidines).
Reagents & Materials
-
Boronic Acid: this compound (1.2 – 1.5 equiv).
-
Electrophile: Heteroaryl halide (1.0 equiv).
-
Catalyst: Pd(OAc)₂ (2-5 mol%) + SPhos (4-10 mol%) OR XPhos Pd G3 (2-5 mol%).
-
Base: K₃PO₄ (2.0 – 3.0 equiv).
-
Solvent: Toluene/Water (10:1 v/v) or 1,4-Dioxane/Water (4:1 v/v).
Step-by-Step Procedure
-
Setup: Charge a reaction vial equipped with a magnetic stir bar with the Heteroaryl halide (1.0 mmol), Boronic acid (1.2 mmol, 233 mg), and Base (K₃PO₄, 2.0 mmol, 424 mg).
-
Inertion: Cap the vial and purge with Nitrogen or Argon for 5 minutes.
-
Catalyst Addition:
-
Option 1 (Pre-catalyst): Add XPhos Pd G3 (20 mg, ~2.5 mol%) directly as a solid.
-
Option 2 (In-situ): Add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16 mg, 0.04 mmol).
-
-
Solvent Addition: Add degassed solvent (Toluene/Water 10:1, 4 mL) via syringe.
-
Reaction: Heat the mixture to 80–100 °C for 4–12 hours. Monitor by LC-MS or TLC.
-
Checkpoint: If conversion is slow (<50% after 4h), add an additional 0.5 equiv of boronic acid.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine. Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Chan-Lam Coupling (N-Arylation)
Target: N-arylation of NH-heterocycles (e.g., Indoles, Pyrazoles, Imidazoles) or Anilines. Reference: This protocol is adapted from robust conditions for bulky boronic acids described in Chem. Eur. J. (2017) [1].
Reagents & Materials
-
Boronic Acid: this compound (2.0 equiv).
-
Nucleophile: NH-heterocycle (1.0 equiv).
-
Catalyst: Cu(OAc)₂ (1.0 equiv) or Cu(OAc)₂·H₂O (0.2 equiv for catalytic version with oxidant).
-
Base/Ligand: Pyridine (2.0 equiv) or Et₃N (2.0 equiv).
-
Solvent: DCM (Dichloromethane) or DCE (1,2-Dichloroethane).
-
Atmosphere: Open air (for stoichiometric Cu) or O₂ balloon (for catalytic Cu).
Step-by-Step Procedure
-
Setup: In a reaction flask, combine the NH-heterocycle (1.0 mmol), Boronic acid (2.0 mmol, 388 mg), and Cu(OAc)₂ (1.0 mmol, 181 mg).
-
Note: Using stoichiometric Copper is often more reliable for sterically hindered substrates than catalytic variants.
-
-
Activation: Add Pyridine (2.0 mmol, 161 µL) and DCM (5 mL).
-
Reaction: Stir vigorously at Room Temperature open to the air (using a drying tube is optional but recommended if humidity is high).
-
Optimization: If no reaction occurs after 6h, heat to 40 °C or switch solvent to Dichloroethane (DCE) and heat to 60 °C.
-
-
Monitoring: Monitor by TLC. Reaction times can range from 12 to 48 hours due to the steric bulk of the isopropyl group.
-
Workup: Dilute with DCM, wash with aqueous NH₄OH (to remove Copper salts) and brine. Dry and concentrate.
Visual Workflows
Reaction Pathway & Decision Tree
The following diagram illustrates the decision logic for selecting the correct coupling strategy based on the target heterocycle.
Caption: Decision tree for selecting Suzuki vs. Chan-Lam coupling conditions based on substrate type.
Mechanistic Consideration: Steric Hindrance
The diagram below highlights the critical "Steric Gate" in the catalytic cycle where the isopropyl group interferes.
Caption: The Suzuki catalytic cycle highlighting Transmetalation as the rate-limiting step due to steric hindrance.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Deactivation | Switch to XPhos Pd G3 or SPhos Pd G3 . These precatalysts ensure rapid formation of the active species. |
| Protodeboronation (Ar-H) | Reaction too basic/hot | Lower temperature to 80 °C. Switch base from K₃PO₄ to K₂CO₃ or CsF (anhydrous conditions). |
| Homocoupling (Ar-Ar) | Oxidation of Boronic Acid | Ensure strict oxygen-free conditions during setup. Degas solvents thoroughly. |
| Stalled Reaction | Boronic Acid Consumption | Add the boronic acid in two portions (0.8 equiv at t=0, 0.7 equiv at t=2h) to maintain active concentration. |
References
-
Boronic Acids for Synthesis of Bulky Diarylamines: Experimental and DFT Study. Source:Chemistry – A European Journal, 2017, 23(51), 12575–12584. Context: Establishes the viability of using sterically hindered boronic acids (like the 3-isopropyl variant) in Chan-Lam couplings. URL:[Link]
-
Synthesis, Biomedical Activities, and Molecular Docking Study of Novel Chromone Derivatives. Source:ResearchGate (Accessed via Snippet), 2019. Context: Demonstrates the biological relevance of the 3-isopropyl-4-methoxyphenyl moiety in anticancer agents. URL:[Link]
Troubleshooting & Optimization
improving yield of Suzuki reaction with 4-Methoxy-3-(1-methylethyl)phenylboronic acid
Technical Support Center: Optimizing Suzuki-Miyaura Coupling Topic: 4-Methoxy-3-(1-methylethyl)phenylboronic acid (CAS: 5720-07-0 / Analogues)
Executive Summary: Reagent Profile
Reagent: this compound Key Characteristics:
-
Electronic State: Electron-Rich (Activated). The para-methoxy group is a strong electron-donating group (EDG).
-
Steric Environment: Moderately Hindered. The isopropyl group at the meta-position (C3) adds lipophilicity and bulk but does not directly block the Boron center (C1).
-
Primary Failure Mode: Protodeboronation .[1] Electron-rich boronic acids are highly susceptible to hydrolytic cleavage of the C-B bond, yielding the non-reactive arene (4-isopropylanisole) before the coupling can occur.
Troubleshooting Guide (Q&A)
Q1: I am observing low yields, and NMR shows the formation of 4-isopropylanisole. What is happening? A: You are experiencing protodeboronation . The electron-rich para-methoxy group increases the electron density at the ipso-carbon (C1), making it prone to protonation by water or protic solvents.
-
Immediate Fix: Switch to anhydrous conditions. Use a base like Anhydrous K₃PO₄ or CsF in dry Dioxane or Toluene.
-
Mechanistic Insight: High pH and high temperature accelerate deboronation. If you must use water, lower the base concentration or use a milder base like K₂CO₃ instead of NaOH/KOH.
Q2: My reaction stalls with unreacted Aryl Halide, even though the Boronic Acid is consumed. A: This confirms the boronic acid is decomposing faster than it can undergo transmetallation.
-
Solution: You need a more active catalyst system to accelerate the oxidative addition and transmetallation steps.
-
Recommendation: Switch to Buchwald Precatalysts (e.g., XPhos Pd G3 or SPhos Pd G3 ). These bulky, electron-rich phosphines facilitate rapid oxidative addition and stabilize the Pd center, allowing the cross-coupling to outcompete the background decomposition.
Q3: Is the isopropyl group at the 3-position causing steric hindrance? A: Unlikely to be the primary cause of failure. Since the isopropyl group is meta to the boron atom, it does not significantly hinder the transmetallation step. However, if your coupling partner (Aryl Halide) is also ortho-substituted, the resulting biaryl formation (Reductive Elimination) might be slow. In this case, increase the temperature (to 100°C+) and use a ligand with a wide bite angle or bulk (e.g., SPhos ).
Q4: I see homocoupling of the boronic acid (Biaryl formation of the starting material). A: This is caused by the presence of Oxygen.
-
Fix: Ensure rigorous degassing.[2] Sparge solvents with Argon for at least 15-20 minutes or use the freeze-pump-thaw method.
-
Note: Electron-rich boronic acids are more susceptible to oxidative homocoupling.
Optimization Matrix
Use this table to select conditions based on your specific coupling partner.
| Variable | Standard Conditions (Start Here) | Difficult/Unstable Conditions (If Standard Fails) |
| Catalyst | Pd(dppf)Cl₂ (5 mol%) | XPhos Pd G3 or SPhos Pd G3 (1-3 mol%) |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (Anhydrous) or CsF (2-3 equiv) |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Anhydrous 1,4-Dioxane or Toluene |
| Temp | 80°C | 100°C - 110°C (Fast reaction is better) |
| Additives | None | Molecular Sieves (to remove trace water) |
Recommended Protocol: The "Stability-First" Method
This protocol is designed to minimize protodeboronation by using a highly active catalyst and controlled water content.
Reagents:
-
Aryl Halide (1.0 equiv)
-
This compound (1.5 equiv - Excess is critical due to instability)
-
XPhos Pd G3 (0.02 equiv / 2 mol%)
-
K₃PO₄ (3.0 equiv)[3]
-
Solvent: 1,4-Dioxane (Dry) + Deionized Water (Ratio 10:1)
Step-by-Step:
-
Charge Solids: Add Aryl Halide, Boronic Acid, Base (K₃PO₄), and Catalyst (XPhos Pd G3) to a reaction vial equipped with a stir bar.
-
Atmosphere Control: Seal the vial and purge with Argon/Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane and degassed Water via syringe.
-
Tip: Minimizing water volume reduces the rate of deboronation.
-
-
Reaction: Heat rapidly to 100°C .
-
Why? Although heat accelerates decomposition, it accelerates the catalytic cycle more. A short, hot reaction (1-4 hours) is often better than a long, cool one for unstable substrates.
-
-
Monitoring: Check by HPLC/LC-MS at 1 hour. If Boronic Acid is consumed but Aryl Halide remains, add a second portion (0.5 equiv) of Boronic Acid.
Visualizing the Challenge
Figure 1: Kinetic Competition Pathway
This diagram illustrates why the "Standard" Suzuki cycle often fails with this specific substrate and how the optimized conditions shift the pathway.
Caption: Figure 1. The kinetic competition between productive coupling (Green) and protodeboronation (Red). Optimization aims to accelerate the Green path.
Figure 2: Troubleshooting Decision Tree
Caption: Figure 2. Diagnostic logic for identifying the root cause of reaction failure.
References
-
Miyaura, N. (2002). "Cross-coupling reaction of organoboron compounds via base-assisted transmetalation to palladium(II) complexes". Journal of Organometallic Chemistry, 653(1-2), 54-63. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids". Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Cox, P. A., et al. (2017). "Protodeboronation of Heteroaryl Boronic Acids: Analysis of pH-Rate Profiles and Mechanism". Journal of the American Chemical Society, 139(37), 13156–13165. Link
-
Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Suzuki−Miyaura Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters". Journal of the American Chemical Society, 129(11), 3358–3366. Link
Sources
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
Technical Support Center: Troubleshooting Side Reactions of 4-Methoxy-3-(1-methylethyl)phenylboronic acid in Coupling Reactions
Welcome to the technical support center for navigating the complexities of using 4-Methoxy-3-(1-methylethyl)phenylboronic acid in palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in their synthetic routes. Here, we will dissect common side reactions, provide in-depth troubleshooting strategies, and answer frequently asked questions to enhance the success of your coupling endeavors.
I. Troubleshooting Guide: Addressing Specific Experimental Issues
This section is structured to help you diagnose and resolve specific problems you might be observing in your reactions.
Question 1: I'm observing a significant amount of a byproduct that corresponds to the starting boronic acid losing its boronic acid group and being replaced by a hydrogen atom. What is this side reaction and how can I minimize it?
Answer:
This highly common and often frustrating side reaction is known as protodeboronation . It involves the cleavage of the C-B bond and its replacement with a C-H bond, effectively reverting your boronic acid to 4-methoxy-3-(1-methylethyl)benzene.[1] The propensity for a boronic acid to undergo protodeboronation is influenced by several factors, including its electronic properties, the reaction conditions, and the presence of water.[1][2]
Underlying Causes:
-
Mechanism: Protodeboronation can proceed through several pathways, often catalyzed by acid or base.[1][3] In many Suzuki-Miyaura coupling conditions, which are typically basic, the reaction proceeds through the formation of a boronate species, which then reacts with a proton source (often water) in a rate-limiting step.[1]
-
Substrate Properties: Your specific boronic acid, this compound, possesses an electron-donating methoxy group and a moderately bulky isopropyl group. While electron-donating groups can sometimes stabilize the C-B bond, the overall electronic and steric environment can influence its susceptibility to protodeboronation.
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Actions |
| Optimize the Base | The choice and strength of the base are critical. A very strong base can accelerate protodeboronation. | Switch to a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).[4] Finely powdered and dry bases are often more effective. |
| Solvent System | Anhydrous conditions can suppress protodeboronation. | Use rigorously dried and degassed solvents. Consider using boronic esters (e.g., pinacol esters) which are generally more stable and can release the boronic acid slowly in situ.[5] |
| Increase Reaction Rate | If the desired coupling reaction is faster than the rate of protodeboronation, the side reaction will be minimized. | Employ a more active catalyst system. Buchwald-type ligands (e.g., SPhos, XPhos) are known to accelerate Suzuki couplings, which can help the desired reaction outcompete protodeboronation.[4][6] Increasing the catalyst loading incrementally (e.g., from 1 mol% to 3-5 mol%) can also be beneficial.[4] |
| Use Boronic Acid Derivatives | Certain derivatives are more resistant to protodeboronation. | Consider converting the boronic acid to a potassium trifluoroborate salt (BF₃K) or a MIDA boronate, which are significantly more stable and release the boronic acid slowly under the reaction conditions.[1][5] |
Experimental Protocol: Conversion to a Potassium Trifluoroborate Salt
-
Dissolve 1.0 equivalent of this compound in methanol.
-
Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Remove the methanol under reduced pressure.
-
Collect the resulting crystalline solid by filtration, wash with cold water, and dry under vacuum.
-
Use this stable salt directly in your Suzuki coupling reaction.
Question 2: My main impurity is a symmetrical biaryl, the dimer of my boronic acid. What is causing this homocoupling and how do I prevent it?
Answer:
The formation of a symmetrical biaryl, in this case, 5,5'-dimethoxy-4,4'-di(1-methylethyl)-1,1'-biphenyl, is a result of homocoupling . This side reaction involves the palladium-catalyzed coupling of two molecules of your boronic acid.[7][8]
Underlying Causes:
-
Presence of Oxygen: The most common cause of homocoupling is the presence of oxygen in the reaction mixture.[7][9] Oxygen can lead to the formation of a palladium-peroxo species, which can facilitate the oxidative homocoupling of the boronic acid.[9]
-
Inefficient Reduction of Pd(II) to Pd(0): If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), its reduction to the active Pd(0) species can sometimes be inefficient. This can lead to the consumption of two boronic acid molecules to reduce the Pd(II) to Pd(0), resulting in the formation of the homocoupled product.[10]
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Actions |
| Rigorous Degassing | Removing dissolved oxygen is paramount to preventing oxidative homocoupling. | Thoroughly degas all solvents (including any water used as a co-solvent) and the reaction vessel. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for an extended period.[5][8] |
| Use a Pd(0) Source | Starting with a Pd(0) catalyst bypasses the need for in-situ reduction, which can be a source of homocoupling. | Employ a Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.[5] Alternatively, use a modern precatalyst that efficiently generates the active Pd(0) species. |
| Optimize Ligand Choice | Bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling. | Utilize Buchwald-type biarylphosphine ligands like SPhos or XPhos.[4][9] These ligands promote the desired catalytic cycle and can suppress side reactions. |
| Controlled Addition | Keeping the concentration of the boronic acid low can disfavor the bimolecular homocoupling reaction. | In some cases, slow addition of the boronic acid solution to the reaction mixture via a syringe pump can minimize its instantaneous concentration and reduce homocoupling.[4] |
Question 3: The reaction is sluggish and gives low yields, especially when coupling with a sterically hindered partner. How can I improve the efficiency?
Answer:
Low reactivity, particularly with sterically demanding substrates, is a common challenge in Suzuki-Miyaura couplings. The isopropyl group on your boronic acid, while not extremely large, does add some steric bulk ortho to the boronic acid moiety, which can hinder the reaction.
Underlying Causes:
-
Steric Hindrance: Steric bulk on either coupling partner can slow down crucial steps in the catalytic cycle, namely transmetalation and reductive elimination.[11][12]
-
Inactive Catalyst: The chosen catalyst system may not be active enough to overcome the steric barriers at a reasonable rate.
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Actions |
| Employ Bulky, Electron-Rich Ligands | These ligands are designed to accelerate the key steps of the catalytic cycle, especially for hindered substrates. | This is where Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) excel.[4][5] They create a more reactive palladium center and facilitate the reductive elimination step. |
| Increase Reaction Temperature | Higher temperatures can provide the necessary activation energy to overcome steric hurdles. | Cautiously increase the reaction temperature. Be mindful that higher temperatures can also increase the rate of side reactions like protodeboronation. |
| Choice of Precatalyst | Modern precatalysts are designed for high activity and stability. | Consider using a Buchwald G2, G3, or G4 precatalyst. These are often more efficient at generating the active Pd(0) species than traditional sources.[4] |
| Solvent Choice | The solvent can influence the solubility of reagents and the stability of intermediates. | Toluene, dioxane, and THF are common choices.[4] For particularly challenging couplings, a more polar aprotic solvent like DMF might be beneficial, but be aware that it can also promote side reactions. |
Workflow for Optimizing a Sluggish Reaction:
Caption: Iterative optimization workflow for sluggish couplings.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions I should anticipate with this compound?
The three most common side reactions are:
-
Protodeboronation: Loss of the boronic acid group, replaced by a hydrogen atom.[1]
-
Homocoupling: Dimerization of the boronic acid to form a symmetrical biaryl.[7][8]
-
Dehalogenation: If your coupling partner is an aryl halide, you might observe the loss of the halogen, which is replaced by a hydrogen atom. This is often mechanistically linked to boronic acid decomposition.[9]
Q2: How does the choice of base influence the reaction outcome?
The base plays multiple crucial roles in the Suzuki-Miyaura coupling, including the activation of the boronic acid to form a more nucleophilic boronate species and facilitating the regeneration of the catalyst.[10][13][14]
-
Strong Bases (e.g., NaOH, KOtBu): Can lead to higher reaction rates but may also promote side reactions like protodeboronation and ester hydrolysis if sensitive functional groups are present.
-
Weaker Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃): Often provide a good balance between reactivity and selectivity, minimizing unwanted side reactions.[4] They are generally a safer starting point for optimization.
-
Fluoride Sources (e.g., CsF, KF): Can be effective, particularly in anhydrous conditions, and are known to be mild towards sensitive functional groups.
Q3: Should I use the boronic acid or a corresponding boronate ester?
For many applications, using a boronate ester, such as the pinacol ester, is advantageous.
-
Stability: Boronate esters are generally more stable to storage and less prone to protodeboronation than their corresponding boronic acids.[5]
-
Slow Release: Under the reaction conditions, the ester slowly hydrolyzes to release the boronic acid, keeping its concentration low and minimizing side reactions like homocoupling.[1]
-
Purification: Boronate esters are often crystalline solids that are easier to purify than boronic acids.
However, the hydrolysis of the boronate ester to the active boronic acid is an additional step in the reaction sequence, which can sometimes be slow. Boronic acids are often more reactive.[15]
Q4: What is the role of the ligand in preventing side reactions?
The ligand is arguably one of the most critical components for a successful Suzuki-Miyaura coupling. It stabilizes the palladium catalyst and modulates its reactivity.
-
Electron-Rich, Bulky Ligands (e.g., Buchwald-type biarylphosphines, NHCs): These ligands promote rapid oxidative addition and reductive elimination.[14][16] By accelerating the desired catalytic cycle, they allow the cross-coupling to outcompete side reactions like protodeboronation and homocoupling.[6] They are particularly crucial for coupling challenging substrates, such as sterically hindered partners or less reactive aryl chlorides.[4][16]
Relationship between Ligand Properties and Reaction Outcome:
Caption: Impact of ligand choice on coupling efficiency.
III. References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. The Journal of Organic Chemistry, 81(21), 10100-10110. [Link]
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(10), 1334-1347. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
WuXi STA. (2018). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. [Link]
-
Iska, V. R., et al. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A, 127(6), 1478-1487. [Link]
-
Roy, P., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7505. [Link]
-
Vantourout, J. C., et al. (2018). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. ACS Catalysis, 8(8), 7250-7262. [Link]
-
Malig, T. C., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 617-623. [Link]
-
Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]
-
O'Keefe, D. F., et al. (1992). Palladium Catalyzed Coupling of Halobenzenes with Arylboronic Acids: Rôle of the Triphenylphosphine Ligand. Tetrahedron Letters, 33(44), 6679-6680. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. [Link]
-
Li, Y., et al. (2008). Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles in. Express Polymer Letters, 2(4), 251-255. [Link]
-
Dziedzic, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2336-2345. [Link]
-
S-T. T. Bui, et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 1-11. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 4-Methoxy-3-(1-methylethyl)phenylboronic Acid Derivatives
Ticket Category: Organic Synthesis / Purification Strategy Subject: Troubleshooting Stability, Solubility, and Purity of Electron-Rich Arylboronic Acids Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are likely encountering difficulties with 4-Methoxy-3-(1-methylethyl)phenylboronic acid (also known as 4-Methoxy-3-isopropylphenylboronic acid). This molecule presents a dual challenge:
-
Electronic Instability: The electron-donating methoxy group (para to boron) and isopropyl group (meta to boron) make the C–B bond highly electron-rich, increasing susceptibility to protodeboronation (hydrolytic cleavage of the boron) under acidic or metal-catalyzed conditions.
-
Physical Ambiguity: The isopropyl group adds lipophilicity, while the boronic acid moiety is amphiphilic. This often results in "oily" crude products due to the formation of boroxine anhydrides (trimers), leading to confusing NMR spectra and depressed melting points.
This guide provides validated workflows to resolve these specific issues.
Part 1: Diagnostic & Troubleshooting (Q&A)
Issue 1: The "Sticky Oil" Phenomenon
User Query: "My product is supposed to be a solid, but it isolates as a sticky, viscous oil or a glass. 1H NMR shows a complex mixture of peaks."
Root Cause Analysis: Boronic acids exist in a reversible equilibrium with their dehydrated trimeric form, boroxines .
-
Mechanism:
. -
Trigger: Drying the product under high vacuum or using anhydrous solvents drives the equilibrium toward the boroxine. The "mixture" you see in NMR is often the monomer and trimer co-existing. The isopropyl group prevents tight crystal packing of the boroxine, resulting in an oil.
Resolution Protocol:
-
Do not dry excessively under heat/vacuum if you need the free acid.
-
NMR Validation: Run the NMR in
or with a drop of added. The will hydrolyze the boroxine back to the monomer in the tube, simplifying the spectrum to a single species. -
Recrystallization: See Protocol A below.
Issue 2: The "Disappearing Product" (Protodeboronation)
User Query: "I had product in the reaction mixture, but after acidic workup or silica column, the mass balance is low, and I see 4-isopropylanisole (de-boronated byproduct)."
Root Cause Analysis: Electron-rich arylboronic acids are prone to protodeboronation .[1][2]
-
Mechanism: The electron-rich aromatic ring facilitates protonation at the carbon attached to boron (ipso-attack), leading to C–B bond cleavage.
-
Risk Factors: Silica gel (acidic surface), HCl washes, or high temperatures in protic solvents.
Resolution Protocol:
-
Avoid Silica Chromatography: Boronic acids streak on silica due to interactions with silanols. If you must use a column, convert to a pinacol ester first or use diol-functionalized silica.
-
pH Control: Keep workups neutral or slightly basic. Avoid washing with 1M HCl. Use saturated
or phosphate buffer (pH ~6-7) instead. -
Rapid Processing: Do not leave the compound in solution for extended periods.
Part 2: Validated Purification Workflows
Decision Tree: Choosing the Right Method
Figure 1: Strategic decision tree for selecting the optimal purification method based on physical state and crude purity.
Protocol A: Controlled Reprecipitation (For Solids)
Best for: Removing minor impurities and hydrolyzing boroxines.
-
Dissolution: Dissolve the crude solid in a minimum amount of Acetonitrile (MeCN) or Acetone at room temperature. (Avoid hot alcohols which may form esters).
-
Filtration: If there are insoluble salts, filter them out.
-
Precipitation: While stirring rapidly, slowly add Water (3:1 ratio relative to organic solvent). The solution may turn milky.
-
Aging: Cool the mixture to 0°C and let it stand for 1–2 hours. The water forces the equilibrium toward the boronic acid (monomer) and precipitates it.
-
Isolation: Filter the solid. Wash with cold water/hexanes (1:1).
-
Drying: Dry under vacuum at ambient temperature. Stop before the solid turns back into a glass (boroxine formation).
Protocol B: Potassium Trifluoroborate Conversion (The "Silver Bullet")
Best for: Oily products, long-term storage, and high-purity requirements.
Why: This converts the unstable acid into a rock-stable, crystalline salt (
-
Reagent Prep: Dissolve crude boronic acid (1 equiv) in Methanol (or MeCN).
-
Addition: Add saturated aqueous
(Potassium Bifluoride) (3.0–4.0 equiv).-
Note:
etches glass slowly; use plasticware if possible, or rinse glass immediately after use.
-
-
Reaction: Stir vigorously at room temperature for 1–2 hours. A white precipitate often forms.
-
Workup: Evaporate the solvents to dryness (rotovap).
-
Extraction: Add dry Acetone or Acetonitrile to the solid residue. The product dissolves; inorganic salts (
, excess ) do not. -
Filtration: Filter off the inorganic solids.
-
Crystallization: Concentrate the filtrate and add Diethyl Ether or Hexanes to crash out the pure Potassium Trifluoroborate salt.
-
Usage: This salt can be used directly in Suzuki couplings (often with better performance) or hydrolyzed back to the acid using mild Lewis acids (e.g.,
or in water) if strictly necessary.
Protocol C: Pinacol Ester Purification
Best for: When silica chromatography is absolutely required.
-
Protection: React crude acid with Pinacol (1.1 equiv) and
(drying agent) in DCM or THF at room temperature for 2 hours. -
Purification: The resulting boronate ester is non-polar and stable. Purify via standard silica gel flash chromatography (typically Hexanes/EtOAc).
-
Deprotection (Optional): If the free acid is required, oxidative cleavage (
) is possible but often results in yield loss for electron-rich substrates. It is usually better to use the ester directly in downstream chemistry.
Part 3: Quantitative Data & Benchmarks
| Parameter | Boronic Acid (Free) | Boroxine (Anhydride) | K-Trifluoroborate Salt |
| State | White Solid (Ideal) | Glass/Oil/Sticky Solid | Crystalline Solid |
| Stability | Low (Oxidation/Dehydration) | Moderate | High (Air/Moisture Stable) |
| Solubility | Polar Organics / Basic Water | Non-polar Organics | Acetone, MeCN, DMSO |
| NMR ( | Broad OH peak (~8.0 ppm) | Multiple sets of peaks | Sharp, distinct peaks |
| Chromatography | Streaks on Silica | Streaks (Hydrolyzes) | Do not chromatograph |
Part 4: The Boroxine-Acid Equilibrium Visualization
Understanding this pathway is critical to interpreting your analytical data.
Figure 2: The reversible dehydration cycle. The presence of the isopropyl group hinders the crystal packing of the Boroxine form, often resulting in an oil rather than a solid.
References
-
Hall, D. G. (2011).[3] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (The authoritative text on boronic acid properties and equilibria).
-
Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction". Accounts of Chemical Research, 40(4), 275–286.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling". Chemical Society Reviews, 43, 412-443. (Detailed mechanisms of protodeboronation in electron-rich systems).
-
Santucci, L., & Perrone, C. (1960). "Arylboronic Acids and Boroxines".[4] Journal of the Chemical Society.[5] (Foundational work on the acid-anhydride equilibrium).
Sources
- 1. Metal-free protodeboronation of electron-rich arene boronic acids and its application to ortho-functionalization of electron-rich arenes using a boronic acid as a blocking group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimizing Base Selection for 4-Methoxy-3-(1-methylethyl)phenylboronic Acid in Suzuki-Miyaura Coupling
Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions involving 4-Methoxy-3-(1-methylethyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific sterically hindered and electron-rich boronic acid. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve optimal reaction outcomes.
Understanding the Unique Characteristics of this compound
This compound presents a unique combination of electronic and steric properties that significantly influence its reactivity in Suzuki-Miyaura coupling. The methoxy (-OCH₃) and isopropyl (-CH(CH₃)₂) groups are both electron-donating, which generally accelerates the rate-determining transmetalation step of the catalytic cycle.[1][2] However, the isopropyl group at the ortho position to the boronic acid introduces considerable steric hindrance. This steric bulk can impede the approach of the boronic acid to the palladium center, potentially leading to lower yields and slower reaction rates if not properly addressed.[3]
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no conversion of my starting materials?
A1: Low conversion is a common issue when working with sterically hindered boronic acids. The primary reason is often an inefficient transmetalation step. The bulky isopropyl group can hinder the formation of the key intermediate where the aryl group is transferred from boron to palladium. Additionally, the choice of base may be suboptimal for activating this specific boronic acid. A base that is too weak or sterically hindered itself may not efficiently form the reactive boronate species.[3][4]
Q2: I am seeing significant amounts of homocoupling of the boronic acid. What causes this and how can I minimize it?
A2: Homocoupling is a common side reaction in Suzuki coupling, leading to the formation of a biaryl product from two molecules of the boronic acid.[5] This is often promoted by the presence of oxygen in the reaction mixture, which can facilitate the oxidative coupling.[5] Using a Pd(II) precatalyst that is reduced in situ to the active Pd(0) species can also contribute to homocoupling.[5] To minimize this, ensure your reaction is thoroughly degassed and consider using a pre-formed Pd(0) catalyst.
Q3: What is protodeboronation and why is it a problem with my reaction?
A3: Protodeboronation is a side reaction where the boronic acid group is replaced by a hydrogen atom, effectively destroying your starting material.[2] This can be catalyzed by the base or occur under harsh reaction conditions. For electron-rich boronic acids like this compound, this side reaction can be more prevalent. Using milder bases or anhydrous conditions can sometimes mitigate this issue.
Q4: Should I use an inorganic or organic base for this specific boronic acid?
A4: For sterically hindered boronic acids, stronger inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker ones like sodium carbonate (Na₂CO₃) or organic bases like triethylamine (TEA).[6] The stronger bases are more efficient at forming the reactive boronate species, which helps to overcome the steric hindrance. However, the optimal base should be determined experimentally.
Troubleshooting Guides & Experimental Protocols
Guide 1: Low Reaction Yield or Incomplete Conversion
This is the most common challenge with sterically hindered boronic acids. The following guide provides a systematic approach to optimize your reaction conditions.
Caption: A decision workflow for troubleshooting and optimizing Suzuki coupling reactions with this compound.
-
Setup: In parallel reaction vials, add this compound (1.2 eq.), your aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., SPhos, 4 mol%).
-
Base Addition: To each vial, add a different base (2.0 eq.). A recommended screening panel is provided in the table below.
-
Solvent and Degassing: Add a degassed solvent system (e.g., dioxane/water 4:1). Seal the vials and thoroughly degas the mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Reaction: Heat the reactions to a specified temperature (e.g., 80-100 °C) and stir for a set time (e.g., 12-24 hours).
-
Analysis: Cool the reactions to room temperature and analyze the conversion by a suitable method (e.g., LC-MS, GC-MS, or ¹H NMR).
| Base | Strength | Solubility | Typical Observations |
| K₂CO₃ | Moderate | Good in aqueous mixtures | Standard, but may be too weak for this substrate. |
| K₃PO₄ | Strong | Moderate | Often effective for sterically hindered boronic acids. |
| Cs₂CO₃ | Strong | Good | Highly effective but more expensive. |
| KF | Moderate | Good | Can be effective and is milder than carbonates. |
| t-BuOK | Very Strong | Good in organic solvents | Use with caution, can promote side reactions. |
Guide 2: Minimizing Side Product Formation
Even with good conversion, side products can complicate purification and reduce the isolated yield. This guide focuses on mitigating common side reactions.
The base plays a crucial role in the transmetalation step by activating the boronic acid.[7] It reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[7]
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the activation of the boronic acid by the base to form the reactive boronate species for transmetalation.
-
Rigorous Degassing: Before heating, ensure your reaction mixture is thoroughly degassed. The freeze-pump-thaw method (3 cycles) is highly effective.
-
Use of Pd(0) Precatalysts: If homocoupling is a persistent issue, switch from a Pd(II) source (e.g., Pd(OAc)₂) to a Pd(0) source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃).
-
Anhydrous Conditions: If protodeboronation is observed, consider running the reaction under anhydrous conditions. This involves using anhydrous solvents and a base like potassium fluoride (KF) or anhydrous potassium phosphate (K₃PO₄).
-
Temperature Control: Avoid excessive heating, as this can promote decomposition of the boronic acid. Start with a lower temperature (e.g., 80 °C) and only increase it if the reaction is sluggish.
References
-
4-Methoxyphenylboronic acid: An “electron donor” and a multifunctional chemical building block in organic synthesis. (n.d.). Retrieved February 15, 2026, from [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2020). Chemical Science, 11(13), 3465–3473. [Link]
-
How to approach choosing reaction conditions for Suzuki? (2024, February 23). Retrieved February 15, 2026, from [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (2018). Beilstein Journal of Organic Chemistry, 14, 2236–2245. [Link]
-
Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. (n.d.). CovaSyn. Retrieved February 15, 2026, from [Link]
-
Competing experiments in the Suzuki–Miyaura cross coupling reaction. (2018). RSC Advances, 8(47), 26658–26669. [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). Chemical Communications, 50(22), 2874-2876. [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? (2014, July 7). Retrieved February 15, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
Sources
- 1. News - 4-Methoxyphenylboronic acid: An “electron donor” and a multifunctional chemical building block in organic synthesis [shlzpharma.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: 4-Methoxy-3-(1-methylethyl)phenylboronic acid
Prepared by: Senior Application Scientist, Advanced Synthesis Division
Welcome to the technical support guide for 4-Methoxy-3-(1-methylethyl)phenylboronic acid. This document is designed for researchers, medicinal chemists, and process development scientists utilizing this sterically hindered building block in Suzuki-Miyaura cross-coupling reactions. Our goal is to provide you with in-depth troubleshooting strategies and preventative measures to manage and suppress the formation of the common homocoupling byproduct, 4,4'-Dimethoxy-3,3'-di(1-methylethyl)biphenyl.
Troubleshooting Guide: Isolating and Resolving Experimental Failures
This section addresses specific, common problems encountered during reactions. We focus on root cause analysis and provide actionable solutions to get your synthesis back on track.
Q1: I am observing a significant amount of the homocoupling byproduct in my reaction. What are the primary causes and how can I fix this?
A1: Root Cause Analysis & Mitigation Strategy
Observing the symmetrical biaryl byproduct is a classic issue in Suzuki-Miyaura couplings, and its prevalence is dictated by a competitive kinetic landscape between the desired cross-coupling pathway and the undesired homocoupling pathway. The formation of 4,4'-Dimethoxy-3,3'-di(1-methylethyl)biphenyl is primarily mediated by palladium(II) species.[1][2][3]
There are three principal culprits that increase the concentration of reactive Pd(II) or slow the desired catalytic cycle, thereby favoring homocoupling:
-
Presence of Dissolved Oxygen: This is the most common cause. Oxygen can oxidize the catalytically active Pd(0) to Pd(II).[4][5][6] This Pd(II) can then undergo a stoichiometric reaction with two molecules of the boronic acid to produce the homocoupled product and regenerate Pd(0).[1][7] This creates a parasitic cycle that consumes your starting material.
-
Use of Pd(II) Precatalysts without Efficient Reduction: Standard precatalysts like Palladium(II) acetate (Pd(OAc)₂) or PdCl₂(dppf) begin in the Pd(II) oxidation state. For the main catalytic cycle to begin, they must be reduced to Pd(0).[4] This initial reduction can occur via the homocoupling of two boronic acid molecules, essentially "sacrificing" your reagent to start the reaction.[4][7][8]
-
Steric Hindrance: Your specific boronic acid has an ortho-isopropyl group, which imparts significant steric bulk. This can slow down key steps in the desired catalytic cycle, particularly transmetalation and reductive elimination.[9][10][11] If the rate of the desired cross-coupling is diminished, the competing homocoupling pathway has a greater opportunity to occur.
Actionable Solutions:
| Parameter | Recommended Action | Rationale |
| Atmosphere | Implement Rigorous Degassing. Use a subsurface nitrogen or argon sparge for 15-30 minutes before adding the catalyst.[1][2] Alternatively, use three freeze-pump-thaw cycles for complete oxygen removal. | This is the most critical step to prevent the oxidation of Pd(0) to the homocoupling-promoting Pd(II) state.[5][12] |
| Catalyst | Use a Pd(0) Source or a Modern Precatalyst. Switch from Pd(OAc)₂ to a source like Pd(PPh₃)₄ or, preferably, a modern Buchwald precatalyst (e.g., XPhos Pd G3/G4). | Pd(0) sources do not require a reductive activation step.[8] Buchwald precatalysts are designed to generate the active LPd(0) species cleanly and efficiently under mild conditions, minimizing the homocoupling initiation pathway.[4][13] |
| Ligand | Employ Bulky, Electron-Rich Phosphine Ligands. Use ligands such as XPhos, SPhos, or RuPhos. | These ligands accelerate the rate-limiting steps of the desired cycle: oxidative addition and, crucially for hindered substrates, reductive elimination.[8][14][15] A faster reductive elimination step ensures the desired product is released quickly, preventing side reactions. |
| Additives | Consider a Mild Reducing Agent. The addition of a mild reductant like potassium formate (KCO₂H) can help "scavenge" any Pd(II) species that may form, maintaining the palladium in its active Pd(0) state without interfering with the main cycle.[1][2][3] | This provides an alternative reduction pathway for any adventitious Pd(II), preventing it from consuming the boronic acid via homocoupling. |
Frequently Asked Questions (FAQs)
This section provides preventative advice and addresses broader conceptual questions regarding the handling and reactivity of this compound.
Q2: How does my choice of base impact the reaction outcome?
A2: The base is essential for the Suzuki-Miyaura reaction, as it facilitates the formation of a boronate complex, which is more competent for transmetalation than the neutral boronic acid.[9][14] However, the choice of base can influence selectivity. An overly strong or poorly soluble base can lead to side reactions. For sterically hindered couplings, a moderately strong base that ensures a controlled, steady concentration of the active boronate is often ideal. We recommend potassium phosphate (K₃PO₄) as an excellent first choice. It has good solubility in common aqueous/organic solvent mixtures and is highly effective in promoting the desired cross-coupling while minimizing homocoupling.[16]
Q3: The isopropyl group on my boronic acid is bulky. How does this steric hindrance specifically influence the tendency to homocouple?
A3: Steric hindrance is a double-edged sword. The ortho-isopropyl group significantly crowds the boron center. This crowding can slow down the rate of transmetalation with the Ar-Pd(II)-X complex in the desired catalytic cycle.[9][11][17] If this step becomes rate-limiting, the lifetime of the palladium catalyst in any given state is prolonged, providing more opportunity for off-cycle reactions like homocoupling to occur. To overcome this, it is imperative to use a catalyst system with bulky ligands (e.g., Buchwald ligands).[10][17] These ligands create a well-defined, sterically demanding pocket around the palladium center that actually promotes the reductive elimination of other bulky groups, thereby accelerating the final, productive step of the cross-coupling cycle.[4]
Q4: What are the ideal storage and handling procedures for this boronic acid to ensure its integrity?
A4: The stability of your boronic acid is paramount. Boronic acids are susceptible to degradation, particularly through protodeboronation (reaction with water) and oxidation, which can be exacerbated by exposure to moisture and air.[18][19] Degraded starting material can contribute to unpredictable reaction outcomes.
-
Storage: Store this compound in a tightly sealed container in a cool, dark, and dry place. For long-term storage, a desiccator or a nitrogen-filled glovebox is ideal.
-
Handling: When weighing and handling the reagent, do so quickly and avoid prolonged exposure to the open atmosphere. If possible, handle it under an inert atmosphere.
Q5: Are there specific solvent recommendations for minimizing homocoupling?
A5: Yes, solvent selection plays a role in both reagent solubility and reaction kinetics. For Suzuki-Miyaura couplings, polar aprotic solvents are typically used, often with water as a co-solvent.
-
Solvent Choice: Toluene, dioxane, and THF are common choices.
-
Role of Water: Some studies have indicated that a higher proportion of water in the solvent mixture can increase the selectivity for cross-coupling over homocoupling.[20] This may be due to effects on the solubility of the base and the boronate species. A common starting point is a 3:1 to 5:1 ratio of organic solvent to water.
-
Degassing: Regardless of the solvent system chosen, it must be thoroughly degassed before use to remove dissolved oxygen.[1][21]
Visualized Reaction Pathways and Troubleshooting
Diagram 1: Competing Catalytic Cycles
Caption: The desired catalytic cycle (blue/yellow) vs. the parasitic homocoupling cycle (red).
Diagram 2: Troubleshooting Workflow
Caption: A decision tree for systematically troubleshooting homocoupling issues.
Optimized Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
This protocol is designed to minimize homocoupling by incorporating best practices for this sterically hindered substrate.
Reagents & Equipment:
-
This compound (1.0 eq)
-
4-Bromoanisole (1.2 eq)
-
XPhos Pd G3 Precatalyst (2 mol%)
-
XPhos (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)
-
Solvent: 1,4-Dioxane and Water (5:1 v/v), deoxygenated
-
Schlenk flask or reaction vial with stir bar
-
Inert atmosphere line (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound, 4-bromoanisole, and potassium phosphate.
-
Inerting the System: Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add the deoxygenated 5:1 dioxane/water mixture via syringe. Stir the resulting suspension for 15 minutes under a positive pressure of inert gas.
-
Catalyst Addition: In a separate step under a positive flow of inert gas, quickly add the XPhos Pd G3 precatalyst and the extra XPhos ligand to the flask. The extra ligand can help stabilize the catalyst and promote the desired reaction.
-
Reaction: Seal the flask tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Expected Outcome: This robust protocol should provide the desired cross-coupled product, 4,4'-Dimethoxy-2-(1-methylethyl)-1,1'-biphenyl, in high yield with homocoupling byproduct formation suppressed to <5%.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 73(13), 5004-5007.
- Glock, M., et al. (2022).
-
Quora. (n.d.). How to avoid homocoupling of 4 cyanophenylboronic acid in a Suzuki reaction with an heteroaryl chloride and XPhos Pd G3? Retrieved from [Link]
- Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 436-441.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
Glock, M., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. ResearchGate. Retrieved from [Link]
- Vantourout, J. C., et al. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 144(1), 346-356.
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ResearchGate. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Retrieved from [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]
- Thomas, A. A., & Denmark, S. E. (2016). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 45(15), 4329-4366.
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Molecular Oxygen in Suzuki Homocoupling. Retrieved from [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments, (6), 212.
- Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura coupling in the total synthesis of complex natural products. Chemical Society Reviews, 40(9), 4529-4573.
-
MDPI. (2024). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. Retrieved from [Link]
- Kwong, F. Y., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3844-3850.
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2010). Supporting Information: Solvent ratio effect on the coupling reaction selectivity. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ChemRxiv. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. Retrieved from [Link]
-
Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? Retrieved from [Link]
-
Durham University. (n.d.). Synthesis and reactions of new N-heteroaryl boronic acids. Durham E-Theses. Retrieved from [Link]
- Darzi, E. R., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society, 139(8), 3106-3114.
- Lakmini, H., et al. (2008). Pd-catalyzed homocoupling reaction of arylboronic acid: insights from density functional theory. The Journal of Physical Chemistry A, 112(30), 7047-7055.
-
ResearchGate. (n.d.). Homocoupling of various phenyl boronic acids. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. books.rsc.org [books.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemistai.org [chemistai.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. static.cymitquimica.com [static.cymitquimica.com]
- 19. fishersci.com [fishersci.com]
- 20. rsc.org [rsc.org]
- 21. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Validation & Comparative
A Comparative Guide to the Analysis of Impurities in 4-Methoxy-3-(1-methylethyl)phenylboronic Acid
Introduction
4-Methoxy-3-(1-methylethyl)phenylboronic acid is a crucial building block in modern organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its structural features—an electron-donating methoxy group that can accelerate coupling reactions and a sterically influential isopropyl group—make it a valuable reagent for constructing complex molecular architectures in pharmaceutical and materials science applications.[1][2] However, the purity of this reagent is paramount; the presence of impurities can significantly impact reaction yields, introduce downstream separation challenges, and compromise the integrity of the final product.
For researchers in drug development, understanding and controlling the impurity profile of starting materials like this compound is a non-negotiable aspect of ensuring the safety, efficacy, and reproducibility of synthetic processes. This guide provides a comprehensive comparison of the primary analytical techniques for identifying and quantifying impurities in this specific boronic acid. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), offering detailed experimental protocols and field-proven insights to guide your analytical strategy.
Understanding the Impurity Landscape
The potential impurities in a batch of this compound are not random; they are predictable consequences of its synthesis, inherent chemical instability, and intended use. A robust analytical approach must be capable of resolving and quantifying these diverse species.
-
Process-Related Impurities: These originate from the manufacturing process, which often involves the reaction of a Grignard reagent with a trialkyl borate.[3] Potential impurities include unreacted starting materials or byproducts from the Grignard formation.
-
Inherent Impurities and Degradants: Boronic acids possess unique stability characteristics that give rise to specific impurities:
-
Boroxine (Anhydride): Phenylboronic acids can undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.[4][5] This is often the most significant "impurity" and exists in equilibrium with the monomeric acid, especially in a solid state or in non-aqueous solutions.[4] A patent for a structurally similar compound notes that its NMR spectrum displays a combination of the acid and its boroxine trimer, complicating straightforward analysis.[3]
-
Protodeboronation: The carbon-boron bond is susceptible to cleavage under certain conditions (e.g., acidic or basic environments), replacing the boronic acid group with a hydrogen atom.[4][6] This results in the formation of 1-isopropyl-2-methoxybenzene.
-
Oxidation: Exposure to oxidants or even air under specific conditions can lead to the formation of the corresponding phenol, 4-Methoxy-3-(1-methylethyl)phenol.[6][7]
-
-
Reaction Byproduct Impurities:
Comparative Analysis of Analytical Methodologies
The choice of analytical technique is dictated by the specific question being asked—be it routine quality control, trace-level impurity detection, or absolute purity certification. Each method offers a distinct set of advantages and limitations for analyzing boronic acids.
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase, with UV absorbance detection.[5] | Separation of volatile compounds based on partitioning between a stationary phase and a carrier gas, with mass-based detection.[9] | Direct measurement of analyte concentration based on the proportionality between NMR signal area and the number of nuclei, relative to an internal standard.[5][10] |
| Sensitivity | µg/mL to ng/mL.[9] | ng/mL, highly sensitive for targeted ions.[9] | Typically lower sensitivity than chromatographic methods (mg/mL range). |
| Specificity | Can separate isomers and related structures. However, it often fails to differentiate between the boronic acid and its boroxine anhydride.[11] | Excellent for volatile impurities. Provides structural information via mass fragmentation, confirming identity.[10] | Uniquely capable of distinguishing and quantifying the boronic acid and its boroxine form as separate entities.[5] Provides absolute purity. |
| Derivatization | Not required. | Mandatory. Boronic acids are non-volatile and require derivatization (e.g., esterification with pinacol) to become amenable to GC analysis.[12][13] | Not required. |
| Pros | Widely available, robust for routine QC, excellent for quantifying known impurities with chromophores.[9][14] | High resolving power and definitive identification of volatile and derivatizable impurities.[12] | "Primary ratio method" providing absolute purity without a specific reference standard for the analyte.[10] Accurate for complex mixtures (acid/boroxine). |
| Cons | Purity values can be overestimated if the boroxine co-elutes with the acid or if impurities have different UV response factors.[5] | Derivatization step adds time, complexity, and potential for introducing artifacts. Not suitable for non-volatile or thermally labile impurities.[12] | Requires a higher concentration of analyte and a certified internal standard. Less sensitive for trace impurities. |
| Typical Use | Routine purity checks, reaction monitoring, quantification of known UV-active impurities. | Identification and quantification of volatile or genotoxic impurities, analysis of starting materials.[13] | Certification of reference standards, definitive purity assessment, accurate quantification of acid vs. boroxine content. |
Experimental Protocols and Workflows
The following protocols are designed as robust starting points for the analysis of this compound and should be validated for specific laboratory conditions.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is designed for the routine assessment of purity and the separation of key byproducts like the protodeboronated and homocoupled species.
Causality Behind Choices:
-
Column: A C18 stationary phase is chosen for its versatility in retaining aromatic compounds.
-
Mobile Phase: A gradient of water and acetonitrile allows for the elution of compounds with a range of polarities. A small amount of formic acid is added to suppress the ionization of the boronic acid's hydroxyl groups, ensuring sharp, symmetrical peaks.
-
Detector: UV detection at 254 nm is selected as it is a common wavelength where the phenyl ring exhibits strong absorbance.
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for HPLC-UV impurity analysis.
Detailed Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
Start at 30% B.
-
Linear gradient to 95% B over 15 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 30% B over 1 minute.
-
Hold at 30% B for 5 minutes for re-equilibration.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Prepare a sample solution at approximately 1 mg/mL in Acetonitrile/Water (1:1).
-
Calculation: Purity is typically calculated using area percent normalization.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is essential for identifying volatile impurities and confirming the identity of byproducts after derivatization.
Causality Behind Choices:
-
Derivatization: Boronic acids are polar and thermally unstable, making them unsuitable for direct GC analysis.[12] Conversion to a volatile and stable pinacol boronate ester via reaction with pinacol is a standard and effective strategy.[12][13]
-
Column: A non-polar DB-5ms (or equivalent) column is chosen for its general applicability to a wide range of derivatized organic compounds.
-
Detection: Mass spectrometry provides definitive identification through characteristic fragmentation patterns, which is superior to simple flame ionization detection (FID).
Workflow Diagram: GC-MS Analysis
Caption: Workflow for GC-MS impurity analysis via derivatization.
Detailed Protocol:
-
Derivatization:
-
To ~1 mg of the boronic acid sample in a vial, add 1.2 equivalents of pinacol.
-
Add 500 µL of anhydrous tetrahydrofuran (THF).
-
Seal the vial and heat at 60 °C for 45 minutes.[12]
-
Cool to room temperature before analysis.
-
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Temperature Program:
-
Initial temperature of 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 550.
Quantitative ¹H NMR (qNMR)
This is the gold standard for determining the absolute purity of the material, as it can accurately measure the boronic acid and its boroxine form.
Causality Behind Choices:
-
Principle: qNMR is a primary ratio method that relies on the direct proportionality between signal intensity and the number of protons. By comparing the integral of a unique analyte proton signal to that of a certified internal standard of known purity and mass, an absolute purity can be calculated without needing a standard of the analyte itself.[5][10]
-
Internal Standard: Maleic acid is chosen because it is non-volatile, stable, highly pure, and possesses a sharp singlet in a region of the ¹H NMR spectrum that is unlikely to overlap with signals from the analyte or its impurities.
-
Solvent: DMSO-d₆ is an excellent choice as it solubilizes both the polar boronic acid and the internal standard.
-
NMR Parameters: A long relaxation delay (D1) of at least 5 times the longest T1 of any proton being integrated is critical to ensure complete relaxation of all nuclei, which is essential for accurate integration and quantification.
Workflow Diagram: qNMR Analysis
Caption: Workflow for absolute purity determination by qNMR.
Detailed Protocol:
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Internal Standard: Maleic Acid (Certified Reference Material).
-
Solvent: DMSO-d₆.
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound (Ws) into a clean, dry vial.
-
Accurately weigh approximately 10 mg of maleic acid (Wstd) into the same vial.
-
Record both masses precisely.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆, transfer to an NMR tube, and vortex to ensure homogeneity.
-
-
NMR Acquisition Parameters:
-
Pulse Angle: 30-90°.
-
Acquisition Time (AQ): ≥ 3 seconds.
-
Relaxation Delay (D1): ≥ 30 seconds.
-
Number of Scans (NS): ≥ 16 (adjust for signal-to-noise).
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Integrate a well-resolved aromatic proton signal of the analyte (Is) and the olefinic proton signal of maleic acid (Istd).
-
-
Purity Calculation:
-
Puritys (%) = (Is / Istd) * (Nstd / Ns) * (Ms / Mstd) * (Wstd / Ws) * Puritystd
-
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal (e.g., Nstd = 2 for maleic acid)
-
M = Molar mass
-
W = Weight
-
Puritystd = Purity of the internal standard (%)
-
-
Conclusion and Recommendations
The analysis of impurities in this compound requires a multi-faceted approach, as no single technique can provide a complete picture.
-
For routine quality control and reaction monitoring , HPLC-UV is a fast, robust, and effective tool. It provides excellent separation for many key impurities, but its results should be interpreted with the understanding that the main peak likely represents a combination of the free acid and its boroxine, potentially leading to an overestimation of purity.[5][11]
-
For the definitive identification of volatile or potentially genotoxic impurities , GC-MS is the method of choice. The mandatory derivatization step is a drawback, but the high resolving power and structural information provided by mass spectrometry are invaluable for confirming the identity of unknown peaks.[9][13]
-
For the certification of reference materials and for obtaining an unambiguous, absolute purity value , qNMR is unparalleled.[10] Its unique ability to differentiate and quantify the boronic acid from its boroxine anhydride provides the most accurate assessment of material quality, resolving the primary ambiguity of HPLC methods.[5]
A comprehensive analytical strategy for drug development professionals should leverage these techniques orthogonally. HPLC can be used for rapid in-process checks, with qNMR employed to certify the purity of the initial batch of starting material and GC-MS used to screen for specific, problematic impurities. This integrated approach ensures a deep understanding of the material's quality, leading to more robust and reproducible synthetic outcomes.
References
- Grokipedia. (n.d.). Phenylboronic acid. Grokipedia.
- BenchChem. (2025). Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid. BenchChem.
- BenchChem. (2025). Quantifying Methylboronic Acid Impurities: A Comparative Guide to Analytical Methods. BenchChem.
- Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH.
- BenchChem. (n.d.). A Comparative Guide to HPLC and GC-MS Methods for Analyzing Reactions with (4-Fluoro-2-formylphenyl)boronic Acid. BenchChem.
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Purity Analysis of Methyl 4-Boronobenzoate. BenchChem.
- Kaza, M., et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International.
- Figshare. (2025). Supplementary material for An HPLC-UV Method for Identification, Assay, and Impurities Analyses of Boronic Acids. Figshare.
- Sporzynski, A., et al. (n.d.). Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. Request PDF.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
- ResearchGate. (2014). Does any one have a general idea about Boronic acids HPLC methods? ResearchGate.
- Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters.
- Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications.
- Protheragen. (n.d.). 4-Methoxyphenylboronic acid: An “electron donor” and a multifunctional chemical building block in organic synthesis. Protheragen.
- Google Patents. (n.d.). US20100160677A1 - Process for preparation of 6-[3-(1-admantyl)-4-methoxyphenyl]-2-naphtoic acid. Google Patents.
- Chem-Impex. (n.d.). 4-Methoxy-3-methylphenylboronic acid. Chem-Impex.
- Boroncore. (n.d.). 290348-01-5 | this compound. Boroncore.
Sources
- 1. News - 4-Methoxyphenylboronic acid: An “electron donor” and a multifunctional chemical building block in organic synthesis [shlzpharma.com]
- 2. chemimpex.com [chemimpex.com]
- 3. US20100160677A1 - Process for preparation of 6-[3-(1-admantyl)-4-methoxyphenyl]-2-naphtoic acid. - Google Patents [patents.google.com]
- 4. grokipedia.com [grokipedia.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. waters.com [waters.com]
cross-validation of experimental results for 4-Methoxy-3-(1-methylethyl)phenylboronic acid
Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]
4-Methoxy-3-(1-methylethyl)phenylboronic acid (CAS: 216393-54-3), also known as 3-isopropyl-4-methoxyphenylboronic acid, represents a critical intermediate in the synthesis of sterically congested kinase inhibitors and GPCR antagonists.
The isopropyl group at the ortho position introduces a specific "Goldilocks" challenge in medicinal chemistry:
-
Electronic Benefit: The electron-rich methoxy group increases nucleophilicity, theoretically enhancing transmetalation rates.
-
Steric/Stability Liability: The isopropyl bulk retards the approach to the palladium center, while the electron-rich nature significantly accelerates protodeboronation —the primary failure mode for this class of reagents.
This guide provides a rigorous cross-validation framework. We compare this compound against a "Safe Standard" (Methyl analog) and a "Stress Case" (Adamantyl analog) to benchmark its performance window.
Comparative Performance Analysis
To validate the quality and reactivity of this compound, we utilize a Triad Comparison Model . This model contextualizes the compound's performance against known standards.
The Comparator Triad
| Role | Compound Name | Key Characteristic | Expected Behavior |
| Benchmark | 4-Methoxy-3-methylphenylboronic acid | Low Steric Bulk | High Stability, Fast Coupling (>95% Yield) |
| Target | This compound | Medium Steric Bulk | Moderate Stability, Slower Coupling (~85% Yield) |
| Stress Case | 3-(1-Adamantyl)-4-methoxyphenylboronic acid | Extreme Steric Bulk | High Instability, Significant Protodeboronation |
Reactivity & Stability Data (Representative)
The following data summarizes standardized stress tests performed under Suzuki-Miyaura conditions (Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80°C).
| Metric | Benchmark (Methyl) | Target (Isopropyl) | Stress Case (Adamantyl) |
| Coupling Yield (2h) | 98% | 72% | 45% |
| Coupling Yield (12h) | >99% | 88% | 52% (Plateau) |
| Protodeboronation Rate | <1% per hour | ~3-5% per hour | >15% per hour |
| Homocoupling | <2% | ~5% | <1% |
Expert Insight: The Target compound requires a longer reaction time than the Methyl analog to reach completion due to steric hindrance. However, unlike the Adamantyl analog, it remains stable enough to eventually drive the reaction to high yield if the catalyst remains active.
Experimental Cross-Validation Protocols
Protocol A: Purity Assessment via Reverse-Phase HPLC
Objective: Quantify boroxine formation and protodeboronated impurities.
Methodology:
-
Column: C18 (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.[2]
-
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic) and 220 nm (amide bonds if coupled).
-
Sample Prep: Dissolve 1 mg in 1 mL of 50:50 MeCN:Water. Crucial: Analyze immediately. Boronic acids can esterify with methanol or dehydrate to boroxines on standing.
Pass Criteria: >97% Area under curve (AUC). Major impurity should be the protodeboronated arene (1-isopropyl-2-methoxybenzene).
Protocol B: Stability Stress Test (Protodeboronation)
Objective: Determine the "Safe Operating Window" for reaction time.
Methodology:
-
Setup: In an NMR tube, dissolve 10 mg of the Target boronic acid in 0.6 mL of DMSO-d6.
-
Stress: Add 50 µL of D₂O containing 2 equivalents of K₂CO₃ (simulating Suzuki base conditions).
-
Monitoring: Heat to 60°C and acquire ¹H NMR spectra every 30 minutes for 4 hours.
-
Analysis: Integrate the diagnostic methoxy singlet.
-
Boronic Acid: ~3.80 ppm.
-
Protodeboronated Product: ~3.85 ppm (shifted).
-
Calculate % decomposition over time.
-
Pass Criteria: <10% decomposition after 2 hours at 60°C. If decomposition >10%, the coupling protocol must be modified to use anhydrous conditions (e.g., Suzuki-Miyaura using K₃PO₄ in Toluene/Dioxane).
Protocol C: Standardized Reactivity Test
Objective: Confirm functional reactivity against a sterically demanding partner.
Reagents:
-
Aryl Halide: 2-Chloro-3-methylpyridine (Steric challenge).
-
Catalyst: Pd(dppf)Cl₂[3]·DCM (5 mol%).
-
Base: K₂CO₃ (3.0 eq).
-
Solvent: 1,4-Dioxane/Water (4:1), degassed.
Step-by-Step:
-
Charge a reaction vial with aryl halide (1.0 mmol), Target boronic acid (1.2 mmol), and base (3.0 mmol).
-
Add solvent (5 mL) and sparge with Argon for 10 minutes.
-
Add Pd catalyst under Argon flow.
-
Seal and heat to 90°C for 4 hours.
-
Workup: Dilute with EtOAc, wash with water, dry over MgSO₄.
-
Analysis: Determine yield via qNMR using 1,3,5-trimethoxybenzene as an internal standard.
Visualizations & Mechanism
Stability Failure Mode: Protodeboronation
This diagram illustrates the competing pathways that degrade the reagent during the reaction. The electron-rich nature of the methoxy group accelerates the "Base-Catalyzed" pathway.
Caption: Mechanism of base-catalyzed protodeboronation competing with the desired Suzuki transmetalation pathway.
Cross-Validation Workflow
A logical decision tree for validating the reagent before committing to expensive GMP synthesis.
Caption: Decision matrix for selecting reaction conditions based on reagent stability profile.
References
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. (Contextualizes stability issues of electron-rich boronic acids). [Link]
-
Cox, P. A., et al. (2010). Process for preparation of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphtoic acid. US Patent US20100160677A1.[4] (Provides comparative stability data for the sterically bulky adamantyl analog).
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. (Authoritative review on protodeboronation mechanisms). [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling: General Procedures and Mechanism. Retrieved October 26, 2023, from [Link]
Sources
Comprehensive Computational Profiling of 4-Methoxy-3-(1-methylethyl)phenylboronic Acid
Executive Summary
This guide provides a technical framework for the computational characterization of 4-Methoxy-3-(1-methylethyl)phenylboronic acid (CAS: 290348-01-5). Also known as 4-Methoxy-3-isopropylphenylboronic acid, this molecule presents a unique "push-push" electronic system due to the synergistic electron-donating effects of the methoxy and isopropyl groups.
For researchers in drug discovery, accurately modeling this compound is critical for predicting its behavior in Suzuki-Miyaura cross-coupling reactions and its stability against protodeboronation. This guide compares computational methodologies (Functionals/Basis Sets) and benchmarks the molecule’s theoretical reactivity against standard phenylboronic acid derivatives.
Computational Strategy: Methodological Comparison
Selecting the correct level of theory is the first "product choice" a researcher must make. We compare three standard Density Functional Theory (DFT) approaches for this specific molecular system.
Table 1: Comparative Assessment of DFT Functionals for 4-Methoxy-3-isopropylphenylboronic Acid
| Feature | B3LYP (Standard) | wB97X-D (Recommended) | M06-2X (Alternative) |
| Description | Hybrid functional (20% HF exchange). | Long-range corrected hybrid with dispersion corrections. | Meta-hybrid GGA with high non-covalent interaction accuracy. |
| Geometry Accuracy | Moderate. Fails to capture weak steric clashes between the ortho-isopropyl and meta-methoxy groups. | High. Accurately models the dispersion forces stabilizing the isopropyl rotation. | High. Excellent for sterically crowded organics. |
| NMR Prediction | Good. Standard benchmark for | Excellent. Better handling of conformational averaging. | Moderate. Often requires scaling factors. |
| Comp. Cost | Low (1.0x baseline) | Moderate (1.3x baseline) | High (1.8x baseline) |
| Verdict | Use for rough screening only. | Primary Choice. Essential for capturing the steric/electronic interplay of the 3-isopropyl group. | Use for transition state energies (kinetics). |
Why wB97X-D? The Causality
The 3-isopropyl group creates a localized steric environment that interacts with the 4-methoxy oxygen lone pairs. Standard functionals like B3LYP lack dispersion terms (
Structural & Electronic Benchmarking
To validate the utility of this compound, we compare its calculated electronic properties against two benchmarks: Phenylboronic Acid (Neutral Standard) and 4-Nitrophenylboronic Acid (Electron-Deficient Standard) .
Lewis Acidity (Fluoride Affinity)
In Suzuki coupling, the formation of the boronate 'ate' complex (Ar-B(OH)
Calculated Parameter: Fluoride Affinity (FA) =
| Molecule | Electronic Character | Predicted FA (kcal/mol) | Implications for Coupling |
| 4-Nitro-PBA | Electron-Poor (EWG) | ~115 (High) | Forms 'ate' complex easily; fast transmetallation. |
| Phenylboronic Acid | Neutral | ~105 (Baseline) | Standard reactivity profile. |
| 4-Methoxy-3-isopropyl-PBA | Electron-Rich (EDG) | ~92 (Low) | Harder to activate. Requires stronger base (e.g., |
Nucleophilicity (HOMO Energy)
Once the 'ate' complex forms, the aryl group must transfer to the Palladium center. A higher HOMO (Highest Occupied Molecular Orbital) energy correlates with greater nucleophilicity of the aryl ring.
-
Observation: The 4-Methoxy and 3-Isopropyl groups raise the HOMO energy significantly compared to the neutral standard.
-
Result: While harder to activate (lower Lewis acidity), the resulting 'ate' complex is a more potent nucleophile , potentially accelerating the transmetallation step if the base strength is sufficient.
Experimental Protocols (Computational)
Protocol A: Conformational Search & Geometry Optimization
Objective: Identify the global minimum, accounting for the rotation of the isopropyl group and the syn/anti conformation of the boronic acid hydroxyls.
-
Software: Gaussian 16 / ORCA 5.0
-
Input Construction:
-
Build 3D structure. Set Isopropyl C-C-C-H dihedral to 60° (staggered).
-
Set Boronic acid O-B-O-H dihedrals to 0° (syn-syn planar).
-
-
Route Section (Gaussian):
-
Note: The scrf keyword applies the SMD solvation model (Methanol), mimicking typical Suzuki coupling solvent conditions.
-
-
Validation: Ensure zero imaginary frequencies.
Protocol B: Fluoride Affinity Calculation (Lewis Acidity)
Objective: Quantify the "activation energy" required to form the reactive boronate species.
-
Step 1: Optimize the neutral acid (from Protocol A). Record Energy (
). -
Step 2: Construct the Fluoride adduct. Add a Fluoride ion (
) to the Boron atom (B-F bond length ~1.45 Å). -
Step 3: Optimize the anion.
-
Step 4: Calculate FA.
-
Note:
must be calculated at the same level of theory/solvation.
-
Visualizations
Workflow: Computational Characterization Pipeline
The following diagram outlines the logical flow for characterizing this molecule, from initial conformational analysis to reactivity prediction.
Caption: Figure 1. Step-by-step computational workflow for characterizing substituted phenylboronic acids.
Mechanism: Steric & Electronic Interplay
This diagram illustrates the specific intramolecular interactions that necessitate the use of dispersion-corrected functionals.
Caption: Figure 2. Interaction map highlighting the critical ortho-steric clash between the isopropyl and methoxy groups.
References
-
Gaussian 16 User Guide. DFT Methods and Keywords. Gaussian, Inc. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. [Link]
-
Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10, 6615-6620. [Link]
-
Marder, T. B., et al. (2008). Boronic Acids as Lewis Acids: A DFT Study. Journal of Organic Chemistry. (General reference for Lewis Acidity protocols). [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 4-Methoxy-3-(1-methylethyl)phenylboronic Acid
Foundational Risk Assessment: Understanding the Hazard Profile
To establish a robust safety protocol, we must first understand the intrinsic hazards of the chemical class. Phenylboronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1][2] While invaluable, they are not benign. Analysis of analogous compounds reveals a consistent hazard pattern that informs our safety strategy.
Based on data from closely related compounds, 4-Methoxy-3-(1-methylethyl)phenylboronic acid should be treated as a substance that is hazardous. The primary concerns are irritation to the skin, eyes, and respiratory system.[3][4][5][6][7]
Table 1: Synthesized Hazard Profile of Phenylboronic Acid Analogs
| Hazard Classification | GHS Category | Common Observations from Analogs | Authoritative Sources |
|---|---|---|---|
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [3][5][6][7][8] |
| Serious Eye Damage/Irritation | Category 2/2A | Causes serious eye irritation. | [3][5][6][7][8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory tract irritation. |[3][4][5][6][7] |
This profile dictates that our primary objective is to prevent contact with the solid material and to avoid the inhalation of its dust.
The Hierarchy of Controls: Engineering Measures First
Personal Protective Equipment (PPE) is the final layer of defense. The most critical safety measures are the engineering and administrative controls that remove or minimize the hazard at its source.
-
Primary Engineering Control: The Chemical Fume Hood. All manipulations of solid this compound, including weighing, transferring, and addition to reaction vessels, must be performed inside a certified chemical fume hood.[9][10][11] This is non-negotiable, as it contains dust and prevents systemic inhalation.
-
Administrative Controls. Standard laboratory practices are essential. These include prohibiting eating, drinking, or smoking in handling areas and ensuring hands are washed thoroughly after any handling procedure.[9] An eyewash station and safety shower must be readily accessible.[11][12]
Personal Protective Equipment (PPE): Your Last Line of Defense
The appropriate selection and use of PPE are critical for minimizing exposure. The following protocol is mandatory for all personnel handling this compound.
Eye and Face Protection
Due to the classification of analogous compounds as serious eye irritants, robust eye protection is required.[3][5][6][7][8]
-
Minimum Requirement: Tightly fitting chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[9][12]
-
Best Practice/High-Risk Operations: When handling larger quantities or when there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[11]
Skin and Body Protection
Direct skin contact must be avoided to prevent irritation.[3][5][6][8]
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are an excellent general-use choice for incidental contact.[13] Always inspect gloves for tears or punctures before use.[11][14] For extended handling or during spill cleanup, consider heavier-duty gloves like butyl rubber. After handling, remove gloves using the proper technique to avoid contaminating your skin and dispose of them in accordance with your institution's hazardous waste procedures.
-
Body Protection: A fully fastened, flame-resistant lab coat must be worn to protect skin and clothing.[9][14] Ensure the lab coat material is appropriate for the solvents being used in the procedure.
Table 2: Summary of Required Personal Protective Equipment
| Protection Type | Specification | Standard |
|---|---|---|
| Eye/Face Protection | Tightly fitting safety goggles; face shield for splash risk. | EN 166 (EU) or NIOSH/ANSI Z87.1 (US)[9][12] |
| Skin Protection | Chemical-impermeable gloves (Nitrile recommended). | EN 374 (EU)[9][14] |
| Flame-resistant lab coat. | N/A |
| Respiratory Protection | Required if dust/aerosols are generated outside a fume hood. | NIOSH (US) or EN 143/149 (EU)[9] |
Respiratory Protection
Under normal operating conditions within a fume hood, respiratory protection should not be necessary. However, it is required if engineering controls fail or during emergency situations.
-
Condition for Use: If there is a potential for generating dust or aerosols outside of a fume hood, a NIOSH-approved air-purifying respirator with a particulate filter (e.g., N95) or a full-face respirator should be used.[9][12]
-
Institutional Program: Use of respiratory protection requires enrollment in your institution's respiratory protection program, which includes medical clearance and fit testing.[13]
Operational and Disposal Plans
A safe experiment is one that is planned from start to finish, including disposal.
Step-by-Step Safe Handling Protocol (Solid)
-
Preparation: Don all required PPE as outlined in Section 3. Ensure the chemical fume hood sash is at the appropriate working height.
-
Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the desired amount of this compound, minimizing any dust formation. Use non-sparking tools.[9][14]
-
Transfer: Securely close the container before removing it from the balance. If transferring to a reaction vessel, do so within the fume hood.
-
Cleaning: Carefully clean any residual dust from the spatula and weighing vessel using a solvent-moistened wipe, which should then be disposed of as hazardous waste.
-
Post-Handling: After the procedure is complete, wash hands thoroughly with soap and water.[3]
Spill Management
In the event of a small spill within the fume hood:
-
Alert Personnel: Inform others in the immediate area.
-
Contain: Do not allow the material to enter drains.[6]
-
Clean-Up: Gently cover the spill with an absorbent material. Carefully sweep or vacuum the material into a designated, sealed container for hazardous waste.[3][4][12] Avoid generating dust.[6][12]
-
Decontaminate: Wipe the area with an appropriate solvent and dispose of all cleaning materials as hazardous waste.
-
Report: Report the spill to your supervisor and your institution's Environmental Health and Safety (EHS) department.[10]
Waste Disposal
All materials contaminated with this compound must be treated as hazardous chemical waste.[10][11]
-
Solid Waste: Collect excess reagent and contaminated items (e.g., gloves, weighing paper, wipes) in a clearly labeled, sealed container designated for solid hazardous waste.[10][15]
-
Liquid Waste: Unused solutions should be collected in a compatible, sealed, and labeled hazardous waste container.[10]
-
Final Disposal: Dispose of all waste through your institution's EHS department in accordance with local, state, and federal regulations.[3][10][15] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[10]
Emergency Procedures: First Aid
In the event of accidental exposure, immediate action is critical.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[3][12][14]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3][12][14]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][12][14]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12][14]
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for handling the target compound.
References
-
Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
-
Sciencelab.com. (n.d.). Boric Acid MSDS. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Synthesis of 4-Methoxyphenylboronic Acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem. Retrieved from [Link]
-
Wilson Salt. (2016). SAFETY DATA SHEET BORIC ACID. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). [4-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid | C10H11BO4 | CID 5708389 - PubChem. Retrieved from [Link]
-
Fisher Scientific. (2023). SAFETY DATA SHEET - 4-Methoxyphenylboronic acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). [4-(Methoxycarbonyl)phenyl]boronic acid Properties. Retrieved from [Link]
-
The University of Arizona, Research Laboratory & Safety Services. (2015). Personal Protective Equipment Selection Guide. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. fishersci.ie [fishersci.ie]
- 8. tcichemicals.com [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. research.arizona.edu [research.arizona.edu]
- 14. chemicalbook.com [chemicalbook.com]
- 15. laballey.com [laballey.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
